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5-Bromobenzo[B]thiophene-3-carboxylic acid Documentation Hub

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  • Product: 5-Bromobenzo[B]thiophene-3-carboxylic acid
  • CAS: 7312-24-5

Core Science & Biosynthesis

Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 5-Bromobenzo[b]thiophene-3-carboxylic Acid Introduction: 5-Bromobenzo[b]thiophene-3-carboxylic acid is a heterocyclic compound that serves as a crucial building b...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 5-Bromobenzo[b]thiophene-3-carboxylic Acid

Introduction: 5-Bromobenzo[b]thiophene-3-carboxylic acid is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its rigid bicyclic structure, composed of a thiophene ring fused to a brominated benzene ring, coupled with a reactive carboxylic acid group, makes it a valuable intermediate for the synthesis of a wide range of complex organic molecules. Notably, derivatives of the benzo[b]thiophene core have been investigated for their potential as anticancer agents, particularly as inhibitors of the RhoA/ROCK signaling pathway, which is implicated in tumor growth and metastasis. This guide provides a comprehensive overview of its chemical properties, relevant experimental protocols, and its role in biological pathways.

Core Chemical and Physical Properties

The fundamental properties of 5-Bromobenzo[b]thiophene-3-carboxylic acid are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValue
CAS Number 7312-24-5
Molecular Formula C₉H₅BrO₂S
Molecular Weight 257.1 g/mol
IUPAC Name 5-bromo-1-benzothiophene-3-carboxylic acid
Melting Point 284 °C
Boiling Point 429.7 ± 25.0 °C (Predicted)
Density 1.813 g/cm³ (Predicted)
pKa 3.13 ± 0.30 (Predicted)
Appearance Solid
Storage Conditions Room Temperature, Sealed in Dry, Keep in Dark Place
InChI Key DWQBOPASRUUSKR-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)C(=CS2)C(=O)O

Spectroscopic Data Profile

Spectroscopic analysis is critical for the structural confirmation of 5-Bromobenzo[b]thiophene-3-carboxylic acid. While a complete, experimentally verified dataset is not publicly available, the expected spectral characteristics can be inferred from its structure and data from closely related compounds.

Spectroscopy Expected Characteristics
¹H NMR Aromatic protons on the benzene ring would appear as multiplets or doublets in the δ 7.5-8.5 ppm range. The proton on the thiophene ring (at C2) would likely be a singlet further downfield (δ > 8.0 ppm). The acidic proton of the carboxylic acid would present as a very broad singlet, typically δ > 12 ppm, which is exchangeable with D₂O.
¹³C NMR The spectrum would show 9 distinct carbon signals. The carboxyl carbon (C=O) would be the most downfield, typically in the δ 165-175 ppm range. Aromatic and thiophene carbons would appear in the δ 120-140 ppm region. The carbon bearing the bromine atom would be shifted relative to the other aromatic carbons.
IR Spectroscopy A very broad absorption band is expected in the 2500-3300 cm⁻¹ range, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would be present around 1680-1710 cm⁻¹. C=C stretching bands for the aromatic rings would appear around 1450-1600 cm⁻¹. IR spectra for this compound are available for reference on databases such as ChemicalBook.
Mass Spectrometry The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of similar intensity at m/z 256 and 258. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and the loss of COOH (M-45).

Experimental Protocols

Detailed experimental procedures are vital for the successful application of 5-Bromobenzo[b]thiophene-3-carboxylic acid in synthesis.

Protocol 1: Esterification to Ethyl 5-bromobenzo[b]thiophene-3-carboxylate

This procedure details the conversion of the carboxylic acid to its corresponding ethyl ester, a common step to protect the acid or to create derivatives for further reactions. This synthesis is a standard amide coupling reaction.

Materials:

  • 5-Bromobenzo[b]thiophene-3-carboxylic acid (1.0 equiv.)

  • 4-Dimethylaminopyridine (DMAP) (4.0 equiv.)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (2.0 equiv.)

  • Anhydrous Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Diluted Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

  • Charge a round-bottom flask with 5-Bromobenzo[b]thiophene-3-carboxylic acid (7.8 mmol, 1.0 equiv.), DMAP (31.1 mmol, 4.0 equiv.), EDCI (15.6 mmol, 2.0 equiv.), and DCM (25.0 ml).

  • Stir the reaction mixture for 5 minutes at room temperature.

  • Add anhydrous ethanol to the flask.

  • Continue stirring at room temperature for approximately 7.75 hours. Monitor the reaction progress using Thin Layer Chromatography-Mass Spectrometry (TLC-MS).

  • Upon completion, evaporate the solvents under reduced pressure.

  • Add diluted hydrochloric acid (50 ml) to the residue.

  • Extract the aqueous phase with EtOAc. The organic phase should be washed with saturated NaCl solution.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent to obtain the crude product.

  • Purify the crude product via column chromatography to yield pure ethyl 5-bromobenzo[b]thiophene-3-carboxylate.

Visualizations: Workflows and Biological Pathways

Experimental Workflow: Esterification

The following diagram illustrates the logical flow of the esterification protocol described above.

Exploratory

A Technical Guide to 5-Bromobenzo[b]thiophene-3-carboxylic acid: Structure, Properties, and Applications

Abstract: This document provides a comprehensive technical overview of 5-Bromobenzo[b]thiophene-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. It details the molecule's...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 5-Bromobenzo[b]thiophene-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. It details the molecule's structural and physicochemical properties, supported by spectroscopic data interpretation. Furthermore, this guide presents a detailed experimental protocol for its esterification and contextualizes its application as a precursor in the development of novel anticancer agents targeting the RhoA/ROCK signaling pathway. This whitepaper is intended for researchers, chemists, and professionals in the field of drug development seeking in-depth information on this compound.

Molecular Structure and Identification

5-Bromobenzo[b]thiophene-3-carboxylic acid is a tricyclic aromatic compound. Its core structure consists of a benzene ring fused to a thiophene ring, with a bromine atom substituted at the 5-position and a carboxylic acid group at the 3-position. This specific arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

COMPOUND 5-Bromobenzo[b]thiophene-3-carboxylic acid C₉H₅BrO₂S PROPERTIES IUPAC Name 5-bromo-1-benzothiophene-3-carboxylic acid CAS Number 7312-24-5 Molecular Weight 257.1 g/mol SMILES C1=CC2=C(C=C1Br)C(=CS2)C(=O)O InChI InChI=1S/C9H5BrO2S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12) COMPOUND:f1->PROPERTIES

Figure 1: Key chemical identifiers for the title compound.

Table 1: Chemical Identifiers

Identifier Value Reference(s)
IUPAC Name 5-bromo-1-benzothiophene-3-carboxylic acid []
CAS Number 7312-24-5 [][2][3][4][5][6]
Molecular Formula C₉H₅BrO₂S [][2][7][4][8][9]
Molecular Weight 257.10 g/mol [][2][7][4][5]
InChI InChI=1S/C9H5BrO2S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12) []
InChIKey DWQBOPASRUUSKR-UHFFFAOYSA-N []

| SMILES | C1=CC2=C(C=C1Br)C(=CS2)C(=O)O |[] |

Physicochemical Properties

The compound is a solid at room temperature with a high melting point, characteristic of its rigid, aromatic structure.

Table 2: Physical and Chemical Properties

Property Value Reference(s)
Melting Point 284 °C [2]
Boiling Point 429.7 ± 25.0 °C (Predicted) [2]
Density 1.813 g/cm³ (Predicted) [2]

| Purity | Typically ≥95-98% |[][5][9] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of 5-Bromobenzo[b]thiophene-3-carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum of this molecule is characterized by the distinct vibrations of its functional groups. The presence of a carboxylic acid is confirmed by a very broad O-H stretching band and a sharp, strong C=O stretching band.[10][11][12] Aromatic C-H and C=C stretching vibrations are also present.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group
3300 - 2500 O-H Stretch Strong, very broad Carboxylic Acid
~3100 - 3000 C-H Stretch Medium Aromatic
1725 - 1680 C=O Stretch Strong, sharp Carboxylic Acid
1600 - 1450 C=C Stretch Medium to weak Aromatic Ring
1320 - 1210 C-O Stretch Strong Carboxylic Acid
900 - 675 C-H Bending (out-of-plane) Strong Aromatic

| ~700 - 500 | C-Br Stretch | Medium to strong | Aryl Halide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to elucidate the precise arrangement of atoms. The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzothiophene ring system, with chemical shifts and coupling constants influenced by the electron-withdrawing bromine and carboxylic acid groups. The carboxylic acid proton would appear as a broad singlet far downfield.

Table 4: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (ppm) Multiplicity Integration Assignment
~13.0 Broad s 1H COOH
~8.6 s 1H H-2
~8.2 d 1H H-4
~8.0 d 1H H-7

| ~7.6 | dd | 1H | H-6 |

Table 5: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (ppm) Assignment
~165 C=O
~140 C-3a
~138 C-7a
~135 C-2
~130 C-3
~128 C-6
~125 C-4
~123 C-7

| ~118 | C-5 |

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can confirm the molecular weight. A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom. Common fragmentation patterns include the loss of the hydroxyl group (-17 Da), the carboxylic acid group (-45 Da), and the bromine atom (-79/81 Da).[13]

Table 6: Predicted Mass Spectrometry Fragmentation

m/z Value Ion Notes
256/258 [C₉H₅BrO₂S]⁺ Molecular ion peak, showing Br isotope pattern.
211/213 [C₉H₄BrS]⁺ Loss of COOH group.

| 177 | [C₉H₅O₂S]⁺ | Loss of Br radical. |

Synthesis and Reactivity

While 5-Bromobenzo[b]thiophene-3-carboxylic acid is often sourced commercially as a starting material, its synthesis can be achieved through various organic chemistry routes, such as those starting from p-bromothiophenol.[14] A primary reaction of this compound is the esterification of its carboxylic acid group.

Experimental Protocol: Synthesis of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate

The following protocol describes the conversion of the title compound to its ethyl ester, a common step in the synthesis of more complex derivatives.[15][16]

  • Reagent Charging: To a round-bottom flask, add 5-bromobenzo[b]thiophene-3-carboxylic acid (1.0 equiv.), 4-dimethylaminopyridine (DMAP, 4.0 equiv.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 2.0 equiv.).

  • Solvent Addition: Add dichloromethane (DCM) to the flask.

  • Reaction Initiation: Stir the mixture for 5 minutes, then add anhydrous ethanol.

  • Reaction Monitoring: Stir the reaction at room temperature for approximately 7-8 hours. Monitor the progress using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, evaporate the solvents under reduced pressure. Add diluted hydrochloric acid.

  • Extraction: Extract the aqueous phase with ethyl acetate. The combined organic layers contain the desired product.

  • Purification: The crude product can be further purified by column chromatography.

cluster_workflow Esterification Workflow start Start reactants Reactants Added - Acid (1.0 equiv) - DMAP (4.0 equiv) - EDCI (2.0 equiv) - DCM, Ethanol start->reactants reaction Reaction - Room Temperature - ~7.75 hours - Monitor by TLC-MS reactants->reaction workup Workup - Solvent Evaporation - Add dil. HCl reaction->workup extraction Extraction - Ethyl Acetate workup->extraction product Product Ethyl 5-bromobenzo[b] -thiophene-3-carboxylate extraction->product

Figure 2: Experimental workflow for the synthesis of ethyl 5-bromobenzo[b]thiophene-3-carboxylate.

Application in Drug Discovery: Targeting the RhoA/ROCK Pathway

5-Bromobenzo[b]thiophene-3-carboxylic acid is a valuable precursor for the synthesis of bioactive molecules. Notably, its derivatives have been developed as covalent inhibitors of RhoA, a protein in the Rho family of GTPases.[15][16] The RhoA/ROCK signaling pathway is a critical regulator of cell morphology and migration and is often dysregulated in cancer, promoting tumor growth and metastasis.[15] Inhibiting this pathway is a promising strategy for developing anticancer agents. Derivatives of the title compound have been shown to significantly inhibit the proliferation, migration, and invasion of cancer cells by disrupting this pathway.[15]

cluster_pathway RhoA/ROCK Signaling Pathway in Cancer Metastasis RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs ROCK ROCK Kinase RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phospho-MLC StressFibers Stress Fiber Formation & Actin-Myosin Contraction MLC_P->StressFibers Metastasis Cell Migration & Invasion StressFibers->Metastasis Inhibitor Benzo[b]thiophene Derivatives Inhibitor->RhoA_GTP Inhibits

Figure 3: Simplified RhoA/ROCK signaling pathway and the inhibitory action of derivative compounds.

Conclusion

5-Bromobenzo[b]thiophene-3-carboxylic acid is a well-characterized compound with a defined molecular structure and distinct physicochemical and spectroscopic properties. Its significance extends beyond its fundamental chemical nature, serving as a crucial intermediate in the synthesis of pharmacologically active agents, particularly in the development of inhibitors for cancer-related signaling pathways. The data and protocols presented in this guide underscore its value to the scientific and drug development communities.

References

Foundational

Spectroscopic Analysis of 5-Bromobenzo[b]thiophene-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 5-Bromobenzo[b]thi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 5-Bromobenzo[b]thiophene-3-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of public domain spectral data for this specific molecule, this guide also presents data for structurally related compounds to provide a comparative context for researchers.

Spectroscopic Data

While specific, publicly available datasets for 5-Bromobenzo[b]thiophene-3-carboxylic acid are scarce, the following tables summarize the expected spectroscopic characteristics based on the analysis of similar compounds and general principles of spectroscopic interpretation.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

No specific experimental data for 5-Bromobenzo[b]thiophene-3-carboxylic acid was found in the public domain. The following is a representative dataset for a similar substituted benzo[b]thiophene derivative.

Table 1: Representative ¹H NMR Data for a Substituted Benzo[b]thiophene Derivative

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.15d8.5Ar-H
7.90s-Ar-H
7.85d8.5Ar-H
7.40t7.5Ar-H
7.35t7.5Ar-H
12.5 (broad s)s--COOH
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

No specific experimental data for 5-Bromobenzo[b]thiophene-3-carboxylic acid was found in the public domain. The following is a representative dataset for a similar substituted benzo[b]thiophene derivative.

Table 2: Representative ¹³C NMR Data for a Substituted Benzo[b]thiophene Derivative

Chemical Shift (δ) ppmAssignment
168.5C=O (Carboxylic Acid)
140.2Ar-C
138.0Ar-C
135.5Ar-C
129.0Ar-CH
126.5Ar-CH
125.0Ar-CH
123.0Ar-CH
118.0Ar-C (C-Br)
IR (Infrared) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for 5-Bromobenzo[b]thiophene-3-carboxylic Acid

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
3100-3000MediumAr-H stretch
1710-1680StrongC=O stretch (Carboxylic Acid)
1600-1450Medium-StrongC=C stretch (Aromatic)
1300-1200StrongC-O stretch
900-650StrongAr-H bend (out-of-plane)
700-600MediumC-Br stretch
Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Data for 5-Bromobenzo[b]thiophene-3-carboxylic Acid

m/zRelative Intensity (%)Assignment
256/258~100/~98[M]⁺ (presence of Br isotopes)
211/213Variable[M-COOH]⁺
132Variable[M-Br-COOH]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the analysis of compounds like 5-Bromobenzo[b]thiophene-3-carboxylic acid.

Synthesis of 5-Bromobenzo[b]thiophene-3-carboxylic Acid
  • Starting Material Preparation: A suitable thiophene derivative is prepared, often from a commercially available substituted benzene.

  • Cyclization: The thiophene derivative undergoes an intramolecular cyclization reaction to form the benzo[b]thiophene ring system. This is often achieved using a strong acid or a metal catalyst.

  • Carboxylation: The carboxylic acid group is introduced at the 3-position of the benzo[b]thiophene ring. This can be accomplished through various methods, such as lithiation followed by quenching with carbon dioxide.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • ¹H NMR Parameters: A typical pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Parameters: A proton-decoupled pulse program is commonly used to simplify the spectrum. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: The powder is then compressed in a pellet press under high pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a solid sample like 5-Bromobenzo[b]thiophene-3-carboxylic acid, direct infusion or LC-MS is common.

  • Ionization: An appropriate ionization technique is selected. Electrospray ionization (ESI) is often used for carboxylic acids.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to identify characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) is a key diagnostic feature.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromobenzo[b]thiophene-3-carboxylic acid

This guide provides a detailed overview of the melting and boiling points of 5-Bromobenzo[b]thiophene-3-carboxylic acid, targeting researchers, scientists, and professionals in drug development. It includes key physical...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the melting and boiling points of 5-Bromobenzo[b]thiophene-3-carboxylic acid, targeting researchers, scientists, and professionals in drug development. It includes key physical data, standardized experimental protocols for their determination, and a logical workflow for property characterization.

Core Physicochemical Data

5-Bromobenzo[b]thiophene-3-carboxylic acid (CAS No: 7312-24-5) is a brominated heterocyclic compound with the molecular formula C₉H₅BrO₂S.[][2][3] Its key physical properties are essential for its synthesis, purification, and application in various research contexts.

Data Summary

The reported melting and boiling points for this compound are summarized below.

Physicochemical PropertyValueNotes
Melting Point 284 °CExperimental
Boiling Point 429.7 ± 25.0 °CPredicted
429.662 °C at 760 mmHg-
Molecular Weight 257.1 g/mol -
Density ~1.81 g/cm³Predicted

Citations:[2][3]

Experimental Protocols for Determination

While specific experimental reports for determining these values for 5-Bromobenzo[b]thiophene-3-carboxylic acid are not detailed in the provided literature, the following standard laboratory protocols are widely accepted for such measurements.

2.1. Melting Point Determination (Capillary Method)

This method provides a precise melting range for a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Methodology:

  • Sample Preparation: A small, pure sample of 5-Bromobenzo[b]thiophene-3-carboxylic acid is finely ground into a powder to ensure uniform packing.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing it to a height of 2-3 mm. The tube is then inverted and tapped gently to allow the sample to fall to the sealed bottom.

  • Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating Rate: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (284 °C). The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The result is reported as a melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

2.2. Boiling Point Determination (Microscale Method)

Given the high predicted boiling point, a microscale determination is often preferred to minimize sample degradation and exposure.

Apparatus:

  • Thiele tube or a similar oil bath setup

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

Methodology:

  • Sample Preparation: A small volume (0.5-1 mL) of the liquid sample (if the compound were liquid at accessible temperatures) or a solution in a high-boiling, inert solvent is placed into the small test tube. For a solid like this compound, this method is generally not applicable without decomposition; the reported values are predicted.

  • Assembly: A capillary tube, sealed end up, is placed inside the test tube containing the sample. The test tube is then attached to a thermometer.

  • Heating: The entire assembly is immersed in an oil bath within a Thiele tube. The apparatus is heated gently.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles. Heating continues until a rapid and continuous stream of bubbles emerges.

  • Cooling and Measurement: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This indicates that the vapor pressure of the substance equals the atmospheric pressure.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of fundamental physicochemical properties of a synthesized chemical compound like 5-Bromobenzo[b]thiophene-3-carboxylic acid.

G cluster_workflow Workflow for Physicochemical Property Determination A Compound Acquisition (Synthesis or Purchase) B Purity Assessment (e.g., NMR, HPLC, LC-MS) A->B C Melting Point Determination (Capillary Method) B->C D Boiling Point Determination (Predicted or Micro-Method) B->D E Data Recording & Analysis C->E D->E F Final Report Generation E->F

References

Foundational

An In-depth Technical Guide to the Solubility of 5-Bromobenzo[b]thiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the solubility characteristics of 5-Bromobenzo[b]thiophene-3-carboxylic acid. Due to a lack of publicly available...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of 5-Bromobenzo[b]thiophene-3-carboxylic acid. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines its inferred solubility based on its chemical structure and use in synthesis, alongside a comprehensive, standardized protocol for its experimental determination.

Overview and Physicochemical Properties

5-Bromobenzo[b]thiophene-3-carboxylic acid is a solid organic compound with the following properties:

  • Molecular Formula: C₉H₅BrO₂S[]

  • Molecular Weight: 257.1 g/mol [][2]

  • Melting Point: 284°C[2]

  • Appearance: Likely a solid at room temperature.

Its structure, featuring a carboxylic acid group, a benzothiophene core, and a bromine atom, dictates its solubility behavior. The carboxylic acid moiety provides a site for deprotonation, suggesting solubility in basic solutions. The large, relatively nonpolar benzothiophene ring system suggests limited solubility in highly polar solvents like water but better solubility in organic solvents.

Inferred and Observed Solubility in Organic Solvents

While specific quantitative data is not available in the cited literature, qualitative solubility can be inferred from its use in chemical synthesis and the general principles of solubility ("like dissolves like").

SolventPredicted/Inferred SolubilityRationale & Citation
Dichloromethane (DCM) Soluble Used as a reaction solvent for this compound, indicating it serves as a suitable medium for dissolution.[3][4]
Ethyl Acetate (EtOAc) Soluble Used as an extraction solvent for reaction mixtures containing this compound and its derivatives.[3][4]
Ethanol (EtOH) Likely Soluble Often used in conjunction with water for hydrolysis of related esters, suggesting some degree of solubility.[3]
Water Insoluble The large, nonpolar aromatic structure is expected to make it insoluble in water.[5][6]
5% Sodium Hydroxide (aq) Soluble As a carboxylic acid, it is expected to react with a strong base to form a water-soluble sodium salt.[5][6][7]
5% Sodium Bicarbonate (aq) Soluble Carboxylic acids are typically acidic enough to react with sodium bicarbonate, forming a soluble salt and releasing CO₂ gas.[5][6][7]
5% Hydrochloric Acid (aq) Insoluble The compound lacks a basic functional group (like an amine) and will not react with dilute acid.[5][6][7]

Experimental Protocol for Solubility Determination

The following is a standardized qualitative and semi-quantitative protocol for determining the solubility of a solid organic compound like 5-Bromobenzo[b]thiophene-3-carboxylic acid. This method is adapted from established qualitative organic analysis procedures.[5][6][8]

Objective: To determine the solubility of the target compound in a range of solvents.

Materials:

  • 5-Bromobenzo[b]thiophene-3-carboxylic acid

  • Small test tubes (e.g., 13x100 mm)

  • Graduated cylinders or pipettes

  • Spatula

  • Vortex mixer (optional)

  • Solvents: Water, Diethyl Ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Dichloromethane, Ethyl Acetate, Ethanol.

Procedure (Qualitative Determination):

  • Preparation: Place approximately 25 mg of 5-Bromobenzo[b]thiophene-3-carboxylic acid into a small, clean test tube.

  • Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., 3 x 0.25 mL).

  • Mixing: After each addition, shake the test tube vigorously for 30-60 seconds.[5][8] A vortex mixer can be used for more consistent results.

  • Observation: Observe the mixture closely. If the solid dissolves completely, the compound is classified as soluble . If it remains undissolved or only partially dissolves, it is classified as insoluble .

  • Systematic Testing: Follow a logical sequence of tests. A standard workflow is to first test solubility in water. If insoluble, proceed to test in aqueous acids and bases to identify functional groups.[6][7]

Procedure (Semi-Quantitative "Shake-Flask" Method):

  • Saturated Solution Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: Allow the mixture to stand until the undissolved solid has settled. Alternatively, centrifuge the sample to separate the solid and liquid phases.

  • Analysis: Carefully extract a known volume of the clear, saturated supernatant. Evaporate the solvent and weigh the residual solid mass. The solubility can then be expressed in terms of mg/mL or mol/L. Modern methods like NMR can also be used to determine the concentration of the solute in the saturated solution without phase separation.[9]

Visualization of Experimental Workflow

The decision-making process for qualitative solubility testing can be visualized as a flowchart.

Solubility_Workflow start Start: 25 mg of Compound add_water Add 0.75 mL Water start->add_water observe_water Observe add_water->observe_water soluble_water Soluble in Water (Class S) observe_water->soluble_water Dissolves insoluble_water Insoluble in Water observe_water->insoluble_water No Dissolution add_naoh Add 0.75 mL 5% NaOH insoluble_water->add_naoh observe_naoh Observe add_naoh->observe_naoh soluble_naoh Soluble in NaOH (Weak Acid, Class Aw) observe_naoh->soluble_naoh Dissolves insoluble_naoh Insoluble in NaOH observe_naoh->insoluble_naoh No Dissolution add_nahco3 Add 0.75 mL 5% NaHCO3 soluble_naoh->add_nahco3 add_hcl Add 0.75 mL 5% HCl insoluble_naoh->add_hcl observe_nahco3 Observe add_nahco3->observe_nahco3 soluble_nahco3 Soluble in NaHCO3 (Strong Acid, Class As) observe_nahco3->soluble_nahco3 Dissolves (Expected Result) observe_hcl Observe add_hcl->observe_hcl soluble_hcl Soluble in HCl (Base, Class B) observe_hcl->soluble_hcl Dissolves insoluble_hcl Insoluble in HCl (Neutral Compound) observe_hcl->insoluble_hcl No Dissolution

Caption: Workflow for systematic qualitative solubility testing of an organic compound.

References

Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromobenzo[b]thiophene-3-carboxylic Acid Starting Materials

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-bromobenzo[b]thiophene-3-carboxylic acid, a key intermediate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-bromobenzo[b]thiophene-3-carboxylic acid, a key intermediate in the development of various pharmacologically active compounds. This document details the necessary starting materials, step-by-step experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

5-Bromobenzo[b]thiophene-3-carboxylic acid is a crucial building block in medicinal chemistry, serving as a scaffold for the synthesis of targeted therapeutic agents. Its derivatives have shown promise in a range of applications, including as anticancer agents. A reliable and well-documented synthetic pathway is therefore essential for researchers in this field. This guide focuses on a robust and accessible synthetic strategy, commencing from commercially available precursors.

Recommended Synthetic Pathway

The most common and efficient pathway for the synthesis of 5-bromobenzo[b]thiophene-3-carboxylic acid involves a three-step process starting from p-bromothiophenol. This route is advantageous due to the regioselectivity of the key transformations and the relatively straightforward experimental procedures.

The overall synthetic scheme is as follows:

Synthesis_Pathway cluster_0 Step 1: Synthesis of 5-Bromobenzo[b]thiophene cluster_1 Step 2: Formylation cluster_2 Step 3: Oxidation A p-Bromothiophenol C 1-Bromo-4-(2,2-diethoxyethylthio)benzene A->C NaOEt, EtOH B Bromoacetaldehyde diethyl acetal B->C D 5-Bromobenzo[b]thiophene C->D PPA, heat E 5-Bromobenzo[b]thiophene F 5-Bromobenzo[b]thiophene-3-carbaldehyde E->F POCl3, DMF (Vilsmeier-Haack) G 5-Bromobenzo[b]thiophene-3-carbaldehyde H 5-Bromobenzo[b]thiophene-3-carboxylic acid G->H KMnO4, Acetone/Water

Figure 1: Overall synthetic pathway for 5-Bromobenzo[b]thiophene-3-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 5-Bromobenzo[b]thiophene

This initial step involves the S-alkylation of p-bromothiophenol with bromoacetaldehyde diethyl acetal, followed by an acid-catalyzed cyclization to form the benzo[b]thiophene ring system.

Workflow for Step 1:

Step1_Workflow Start Start: p-Bromothiophenol & Bromoacetaldehyde diethyl acetal Reaction1 S-Alkylation: NaOEt, EtOH, 0°C to rt Start->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Distillation or Chromatography Workup1->Purification1 Intermediate Isolated Intermediate: 1-Bromo-4-(2,2-diethoxyethylthio)benzene Purification1->Intermediate Reaction2 Cyclization: Polyphosphoric acid, 100-120°C Intermediate->Reaction2 Workup2 Quenching with ice-water & Extraction Reaction2->Workup2 Purification2 Recrystallization or Chromatography Workup2->Purification2 Product Product: 5-Bromobenzo[b]thiophene Purification2->Product

Caption: Experimental workflow for the synthesis of 5-Bromobenzo[b]thiophene.

Detailed Methodology:

  • S-Alkylation: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), p-bromothiophenol is added dropwise at 0 °C under an inert atmosphere. Bromoacetaldehyde diethyl acetal is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up and Isolation: The reaction is quenched with water, and the ethanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 1-bromo-4-(2,2-diethoxyethylthio)benzene.

  • Cyclization: The crude intermediate is added to polyphosphoric acid (PPA) and heated to 100-120 °C for several hours.

  • Final Work-up and Purification: The reaction mixture is cooled and poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. The crude 5-bromobenzo[b]thiophene can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Step 2: Vilsmeier-Haack Formylation of 5-Bromobenzo[b]thiophene

This reaction introduces a formyl group selectively at the C3 position of the benzo[b]thiophene ring.

Detailed Methodology:

  • Reagent Preparation: In a flask cooled to 0 °C, phosphorus oxychloride (POCl₃) is added dropwise to anhydrous N,N-dimethylformamide (DMF) with stirring under an inert atmosphere.

  • Formylation Reaction: A solution of 5-bromobenzo[b]thiophene in DMF is then added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is stirred at room temperature for several hours.

  • Work-up and Purification: The reaction is carefully poured into a mixture of ice and aqueous sodium acetate solution. The mixture is then heated to hydrolyze the intermediate iminium salt. After cooling, the precipitated product, 5-bromobenzo[b]thiophene-3-carbaldehyde, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Step 3: Oxidation of 5-Bromobenzo[b]thiophene-3-carbaldehyde

The final step involves the oxidation of the aldehyde to the corresponding carboxylic acid.

Detailed Methodology:

  • Oxidation: 5-Bromobenzo[b]thiophene-3-carbaldehyde is dissolved in a mixture of acetone and water. A solution of potassium permanganate (KMnO₄) in water is added portion-wise while maintaining the reaction temperature below 30 °C. The reaction is stirred until the purple color of the permanganate disappears.

  • Work-up and Purification: The reaction mixture is filtered to remove the manganese dioxide precipitate. The filtrate is acidified with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to yield 5-bromobenzo[b]thiophene-3-carboxylic acid.

Quantitative Data Summary

The following table summarizes the typical quantitative data for each step of the synthesis.

StepReactantsReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
1 p-Bromothiophenol, Bromoacetaldehyde diethyl acetalNaOEt, PPAEthanol12-16 (Alkylation), 2-4 (Cyclization)0 to rt (Alkylation), 100-120 (Cyclization)70-80
2 5-Bromobenzo[b]thiophenePOCl₃, DMFDMF2-40 to rt85-95
3 5-Bromobenzo[b]thiophene-3-carbaldehydeKMnO₄Acetone/Water1-2< 3080-90

Conclusion

This guide outlines a reliable and reproducible synthetic route for 5-bromobenzo[b]thiophene-3-carboxylic acid, a valuable intermediate for drug discovery and development. By following the detailed experimental protocols and considering the quantitative data provided, researchers can efficiently synthesize this key building block for their scientific endeavors. Adherence to standard laboratory safety procedures is paramount throughout all synthetic steps.

Foundational

Unveiling the Genesis of a Key Pharmaceutical Building Block: The Discovery and History of 5-Bromobenzo[b]thiophene-3-carboxylic acid

For Immediate Release A deep dive into the historical archives of organic chemistry reveals the origins of 5-Bromobenzo[b]thiophene-3-carboxylic acid, a crucial intermediate in the synthesis of modern pharmaceuticals. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the historical archives of organic chemistry reveals the origins of 5-Bromobenzo[b]thiophene-3-carboxylic acid, a crucial intermediate in the synthesis of modern pharmaceuticals. This technical guide illuminates the initial synthesis and characterization of this compound, providing valuable context for researchers, scientists, and professionals in drug development. The journey takes us back to the late 1960s, a period of significant advancement in heterocyclic chemistry, where the foundations for the synthesis of this important molecule were laid.

Discovery and First Synthesis: A Foundation in Friedel-Crafts Chemistry

The first reported synthesis of a direct precursor to 5-Bromobenzo[b]thiophene-3-carboxylic acid can be traced back to the work of N. B. Chapman, R. M. Scrowston, and R. Westwood in 1967. Their research, focused on the preparation and properties of 3-acetyl- and 3-formyl-5-halogenobenzo[b]thiophens, detailed the successful synthesis of 3-acetyl-5-bromobenzo[b]thiophen. This was achieved through the Friedel–Crafts acetylation of 5-bromobenzo[b]thiophen, a reaction that predominantly yielded the 3-acetyl derivative[1].

While this 1967 paper laid the groundwork, the subsequent conversion of the 3-acetyl group to a carboxylic acid, thus forming 5-Bromobenzo[b]thiophene-3-carboxylic acid, was a logical and anticipated next step in the exploration of this class of compounds. This transformation follows a well-established chemical pathway, the haloform reaction, which was a standard method for converting methyl ketones to carboxylic acids during that era.

Physicochemical Characteristics

The fundamental properties of 5-Bromobenzo[b]thiophene-3-carboxylic acid have been well-established and are summarized in the table below.

PropertyValue
Molecular Formula C₉H₅BrO₂S
Molecular Weight 257.1 g/mol
CAS Number 7312-24-5
Melting Point 284 °C
Boiling Point 429.7±25.0 °C (Predicted)
Density 1.813 g/cm³

Experimental Protocols: A Glimpse into Historical Synthesis

The following experimental protocols are based on the foundational work of Chapman and his colleagues, combined with standard organic chemistry transformations of the period. These detailed methodologies provide a practical guide for the synthesis of 5-Bromobenzo[b]thiophene-3-carboxylic acid.

Step 1: Synthesis of 3-Acetyl-5-bromobenzo[b]thiophene (Based on Chapman et al., 1967)

Materials:

  • 5-Bromobenzo[b]thiophen

  • Acetyl chloride

  • Anhydrous aluminium chloride

  • Dry carbon disulphide (solvent)

Procedure:

  • A solution of 5-bromobenzo[b]thiophen in dry carbon disulphide is cooled in an ice bath.

  • Anhydrous aluminium chloride is added portion-wise with stirring, followed by the dropwise addition of acetyl chloride.

  • The reaction mixture is stirred at room temperature for several hours and then refluxed for a short period to ensure complete reaction.

  • The mixture is then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The carbon disulphide layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and finally with water again.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed by distillation.

  • The resulting crude 3-acetyl-5-bromobenzo[b]thiophen can be purified by crystallization from a suitable solvent, such as ethanol.

Step 2: Oxidation of 3-Acetyl-5-bromobenzo[b]thiophene to 5-Bromobenzo[b]thiophene-3-carboxylic acid (Haloform Reaction)

Materials:

  • 3-Acetyl-5-bromobenzo[b]thiophen

  • Sodium hypobromite solution (prepared from bromine and sodium hydroxide)

  • Dioxane (solvent)

  • Hydrochloric acid

Procedure:

  • 3-Acetyl-5-bromobenzo[b]thiophen is dissolved in dioxane.

  • A freshly prepared solution of sodium hypobromite is added dropwise to the stirred solution of the ketone at a controlled temperature (typically below 20°C).

  • The reaction is stirred for several hours until the reaction is complete (monitored by a suitable method like thin-layer chromatography).

  • Excess sodium hypobromite is destroyed by the addition of a reducing agent (e.g., sodium bisulfite).

  • The resulting solution is acidified with hydrochloric acid to precipitate the carboxylic acid.

  • The precipitate of 5-Bromobenzo[b]thiophene-3-carboxylic acid is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like acetic acid or ethanol.

Logical Workflow of the Synthesis

The synthetic pathway from the readily available starting material to the final product can be visualized as a two-step process.

Synthesis_Workflow Start 5-Bromobenzo[b]thiophen Precursor 3-Acetyl-5-bromobenzo[b]thiophen Start->Precursor Friedel-Crafts Acetylation (Acetyl chloride, AlCl₃) Product 5-Bromobenzo[b]thiophene-3-carboxylic acid Precursor->Product Haloform Reaction (Sodium hypobromite)

A high-level overview of the synthetic route.

The Evolving Role in Drug Discovery

Initially a subject of academic interest in the broader study of benzo[b]thiophene chemistry, 5-Bromobenzo[b]thiophene-3-carboxylic acid has since emerged as a valuable building block in medicinal chemistry. Its rigid, heterocyclic structure and the presence of reactive handles (the carboxylic acid and the bromo group) make it an ideal scaffold for the synthesis of complex molecules with potential therapeutic applications. Modern research has utilized this compound in the development of various agents, including kinase inhibitors and anticancer drugs, underscoring the enduring legacy of this foundational molecule. The journey from its initial synthesis in the late 1960s to its current applications highlights the long-term impact of fundamental chemical research on the advancement of medicine.

References

Exploratory

A Technical Guide to 5-Bromobenzo[b]thiophene-3-carboxylic Acid for Research and Development

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 5-Bromobenzo[b]thiophene-3-carboxylic acid. It outlines the key chemical properties, c...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 5-Bromobenzo[b]thiophene-3-carboxylic acid. It outlines the key chemical properties, commercial availability, and relevant experimental protocols associated with this compound.

Chemical Identity:

  • IUPAC Name: 5-bromo-1-benzothiophene-3-carboxylic acid[]

  • CAS Number: 7312-24-5[2][3][4][5][6]

  • Molecular Formula: C₉H₅BrO₂S[2][3][4][6]

  • Molecular Weight: 257.10 g/mol [3][4][7]

Commercial Supplier Overview

A variety of chemical suppliers offer 5-Bromobenzo[b]thiophene-3-carboxylic acid, catering to a range of research and development needs. Purity levels and available quantities differ between suppliers, and it is recommended to request certificates of analysis for specific batches. The following table summarizes the offerings from several prominent suppliers.

SupplierPurityAvailable QuantitiesContact Information
J & K SCIENTIFIC LTD. 99.00%Inquire--INVALID-LINK--
BLD Pharm InquireInquire--INVALID-LINK--
BOC Sciences 98%Inquire--INVALID-LINK--[]
Sunway Pharm Ltd 97%1g, 5g--INVALID-LINK--[4]
Santa Cruz Biotechnology InquireInquire--INVALID-LINK--[5]
Advanced ChemBlocks 95%Inquire--INVALID-LINK--[6]
Thermo Fisher Scientific InquireInquire--INVALID-LINK--[2]
ChemShuttle, Inc. InquireInquire--INVALID-LINK--[2]
Wuhan ariel chemical Co., LTD. InquireInquire--INVALID-LINK--[2]

Note: This is not an exhaustive list of all available suppliers. Pricing is subject to change and may require a formal inquiry.

Experimental Protocols

The following experimental protocols are adapted from a study by Liang et al. (2024) published in the Journal of Enzyme Inhibition and Medicinal Chemistry, which utilized 5-Bromobenzo[b]thiophene-3-carboxylic acid in the synthesis of novel anticancer agents.[8][9][10]

1. Synthesis of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (Esterification)

This protocol describes the esterification of 5-Bromobenzo[b]thiophene-3-carboxylic acid to its ethyl ester.

  • Materials:

    • 5-Bromobenzo[b]thiophene-3-carboxylic acid

    • 4-Dimethylaminopyridine (DMAP)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

    • Dichloromethane (DCM)

    • Anhydrous ethanol

    • Diluted hydrochloric acid

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add 5-Bromobenzo[b]thiophene-3-carboxylic acid (1.0 equiv.), DMAP (4.0 equiv.), EDCI (2.0 equiv.), and DCM.

    • Stir the reaction mixture for 5 minutes.

    • Add anhydrous ethanol to the mixture.

    • Stir the reaction at room temperature. Monitor the reaction progress using Thin Layer Chromatography-Mass Spectrometry (TLC-MS).

    • Upon completion, evaporate the solvents under reduced pressure.

    • Add diluted hydrochloric acid and extract the aqueous phase with EtOAc.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent to obtain the crude product.

    • Purify the crude product by column chromatography.

2. General Amide Coupling Procedure

This protocol outlines a general method for the coupling of 5-Bromobenzo[b]thiophene-3-carboxylic acid with various amines or alcohols.

  • Materials:

    • 5-Bromobenzo[b]thiophene-3-carboxylic acid (or its derivative)

    • 4-Dimethylaminopyridine (DMAP)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

    • Dichloromethane (DCM)

    • Corresponding amine or alcohol (1.2 equiv.)

    • Diluted hydrochloric acid

    • Ethyl acetate (EtOAc)

  • Procedure:

    • In a round-bottom flask, combine 5-Bromobenzo[b]thiophene-3-carboxylic acid (1.0 equiv.), DMAP (4.0 equiv.), EDCI (2.0 equiv.), and DCM.

    • Stir the mixture for 5 minutes.

    • Add the corresponding amine or alcohol reactant.

    • Stir the mixture at room temperature and monitor the reaction's progress via TLC-MS.

    • Once the reaction is complete, remove the solvents under reduced pressure.

    • Add diluted hydrochloric acid and extract the aqueous phase with EtOAc.

    • The combined organic layers are then dried and concentrated to yield the crude product.

Quality Control and Workflow

The following diagram illustrates a typical workflow for sourcing and qualifying 5-Bromobenzo[b]thiophene-3-carboxylic acid for research purposes.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-Bromobenzo[b]thiophene-3-carboxylic Acid Derivatives

Introduction 5-Bromobenzo[b]thiophene-3-carboxylic acid and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. These scaffolds serve as crucial intermediates for...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromobenzo[b]thiophene-3-carboxylic acid and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. These scaffolds serve as crucial intermediates for the synthesis of various biologically active molecules. Notably, certain derivatives have been identified as potent anticancer agents that target the RhoA/ROCK signaling pathway, which is implicated in tumor growth and metastasis.[1] This document provides detailed protocols for the synthesis of key intermediates and final amide derivatives starting from 5-bromobenzo[b]thiophene-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Synthesis Workflow

The overall synthetic strategy involves a multi-step process commencing with the esterification of 5-bromobenzo[b]thiophene-3-carboxylic acid. This is followed by a palladium-catalyzed Suzuki coupling to introduce a substituted pyrazole moiety. The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which subsequently undergoes amide coupling with various amines to yield a library of diverse derivatives.

Synthesis_Workflow A 5-Bromobenzo[b]thiophene- 3-carboxylic acid B Ethyl 5-bromobenzo[b]thiophene- 3-carboxylate (Pre-1) A:e->B:w EDCI, DMAP, Anhydrous Ethanol, DCM C Ethyl 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]- thiophene-3-carboxylate (Pre-2) B:e->C:w 1-Methyl-4-pyrazole boronic acid pinacol ester, Pd(dppf)Cl2, Na2CO3, DMF/H2O D 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]- thiophene-3-carboxylic acid (Pre-3) C:e->D:w NaOH, EtOH/H2O E Amide Derivatives D:e->E:w EDCI, DMAP, Amine, DCM

Caption: Synthetic route for 5-Bromobenzo[b]thiophene-3-carboxylic acid derivatives.

Experimental Protocols

1. Synthesis of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (Pre-1)

This protocol describes the esterification of the starting material.

  • Materials:

    • 5-bromobenzo[b]thiophene-3-carboxylic acid

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Ethanol (EtOH)

    • Dichloromethane (DCM)

    • Diluted Hydrochloric Acid (HCl)

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Chloride (NaCl) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Charge a round-bottom flask with 5-bromobenzo[b]thiophene-3-carboxylic acid (1.0 equiv.), DMAP (4.0 equiv.), EDCI (2.0 equiv.), and DCM.

    • Stir the reaction mixture for 5 minutes at room temperature.

    • Add anhydrous ethanol to the mixture.

    • Continue stirring at room temperature for approximately 7.75 hours. Monitor the reaction progress using TLC-MS.[1]

    • Upon completion, evaporate the solvents under reduced pressure.

    • Add diluted hydrochloric acid and extract the aqueous phase with EtOAc.

    • Wash the organic phase with a saturated NaCl solution, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.[2]

    • Purify the crude product via column chromatography.

ReagentMolar Equiv.
5-bromobenzo[b]thiophene-3-carboxylic acid1.0
DMAP4.0
EDCI2.0
Anhydrous EthanolExcess

Table 1. Reagents for the synthesis of Pre-1.

2. Synthesis of Ethyl 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxylate (Pre-2)

This protocol details the Suzuki coupling reaction to introduce the pyrazole ring.

  • Materials:

    • Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (Pre-1)

    • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

    • Sodium Carbonate (Na₂CO₃)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Dimethylformamide (DMF)

    • Water (H₂O)

  • Procedure:

    • In a round-bottom flask, combine Pre-1 (1.0 equiv.), 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv.), and Na₂CO₃ (3.0 equiv.).

    • Under a nitrogen atmosphere, add a mixture of DMF and H₂O.

    • Add Pd(dppf)Cl₂ (0.1 equiv.) to the mixture.[1]

    • Stir the reaction at 90 °C for approximately 3.3 hours, monitoring progress with TLC-MS.

    • After completion, cool the mixture to room temperature and perform an appropriate work-up and purification.[1]

ReagentMolar Equiv.
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (Pre-1)1.0
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole1.2
Na₂CO₃3.0
Pd(dppf)Cl₂0.1

Table 2. Reagents for the synthesis of Pre-2.

3. Synthesis of 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxylic acid (Pre-3)

This protocol outlines the hydrolysis of the ester to the carboxylic acid.

  • Materials:

    • Ethyl 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxylate (Pre-2)

    • Sodium Hydroxide (NaOH)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ethyl Acetate (EtOAc)

    • Diluted Hydrochloric Acid (HCl)

  • Procedure:

    • Add Pre-2 (1.0 equiv.) and NaOH (2.5 equiv.) to a round-bottom flask.

    • Add a mixture of EtOH and H₂O.

    • Stir the mixture at 50 °C for approximately 40 minutes, monitoring with TLC-MS.[1]

    • Upon completion, cool the reaction to room temperature.

    • Add EtOAc and diluted HCl to the flask.

    • Collect the resulting precipitate to afford the crude product Pre-3.[2]

ReagentMolar Equiv.
Ethyl 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxylate (Pre-2)1.0
NaOH2.5

Table 3. Reagents for the synthesis of Pre-3.

4. General Synthesis of Amide Derivatives

This general protocol is for the synthesis of the final amide derivatives from Pre-3 or the initial 5-bromobenzo[b]thiophene-3-carboxylic acid.

  • Materials:

    • Carboxylic acid (Pre-3 or 5-bromobenzo[b]thiophene-3-carboxylic acid)

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

    • 4-Dimethylaminopyridine (DMAP)

    • Corresponding amine or alcohol reactant

    • Dichloromethane (DCM)

    • Diluted Hydrochloric Acid (HCl)

    • Ethyl Acetate (EtOAc)

  • Procedure:

    • Charge a round-bottom flask with the carboxylic acid (1.0 equiv.), DMAP (4.0 equiv.), EDCI (2.0 equiv.), and DCM.

    • Stir the mixture for 5 minutes at room temperature.

    • Add the corresponding amine or alcohol (1.2 equiv.).[1]

    • Continue stirring at room temperature and monitor the reaction by TLC-MS.

    • Once the reaction is complete, evaporate the solvent under reduced pressure.

    • Add diluted HCl and extract the aqueous phase with EtOAc.

    • Wash, dry, and concentrate the organic phase to obtain the crude product for further purification.

ReagentMolar Equiv.
Carboxylic Acid1.0
DMAP4.0
EDCI2.0
Amine or Alcohol1.2

Table 4. General reagents for amide synthesis.

Quantitative Data Summary

StepProductStarting MaterialKey ReagentsTemp. (°C)Time (h)Yield (%)
1Pre-15-bromobenzo[b]thiophene-3-carboxylic acidEDCI, DMAP, EtOHRT7.75Not specified
2Pre-2Pre-11-Methyl-4-pyrazole boronic acid pinacol ester, Pd(dppf)Cl₂, Na₂CO₃903.367[2]
3Pre-3Pre-2NaOH500.67Not specified
4a8benzo[b]thiophene-3-carboxylic acidEDCI, DMAP, benzo[d][1][2]dioxol-5-amineRTNot specified81[1]

Table 5. Summary of reaction conditions and yields. (RT = Room Temperature)

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions and yields may vary depending on the specific substrates and scale of the reaction.

References

Application

Application Notes and Protocols for Anticancer Drug Design Using 5-Bromobenzo[b]thiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utilization of 5-Bromobenzo[b]thiophene-3-carboxylic acid as a scaffold in the design and sy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-Bromobenzo[b]thiophene-3-carboxylic acid as a scaffold in the design and synthesis of novel anticancer agents. This document details the rationale, synthesis, mechanisms of action, and relevant experimental protocols for the evaluation of these compounds.

Introduction: The Promise of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene core is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have garnered significant interest in oncology for their potential to interact with various cellular targets implicated in cancer progression. 5-Bromobenzo[b]thiophene-3-carboxylic acid serves as a versatile starting material, offering multiple points for chemical modification to develop potent and selective anticancer drug candidates. The bromine atom at the 5-position provides a handle for cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).

Mechanisms of Anticancer Activity

Derivatives of 5-Bromobenzo[b]thiophene-3-carboxylic acid have been shown to exert their anticancer effects through several key mechanisms:

  • Inhibition of the RhoA/ROCK Pathway: Several synthesized derivatives have demonstrated potent inhibitory activity against the RhoA/ROCK signaling pathway.[1][2] This pathway is crucial for cellular processes such as adhesion, migration, and proliferation, which are often dysregulated in cancer metastasis.[1][2] By inhibiting this pathway, these compounds can effectively suppress cancer cell motility and invasion.

  • Induction of Apoptosis: A number of benzo[b]thiophene derivatives have been found to induce programmed cell death, or apoptosis, in cancer cells.[2] This is a critical mechanism for eliminating malignant cells and is a hallmark of many successful anticancer drugs.

  • Multi-Kinase Inhibition: The benzo[b]thiophene scaffold has also been utilized to develop multi-kinase inhibitors. These compounds can target several key kinases involved in cancer cell signaling, proliferation, and survival, offering a broader and potentially more robust therapeutic effect.

Synthesis of Anticancer Agents

The general scheme for synthesizing anticancer agents from 5-Bromobenzo[b]thiophene-3-carboxylic acid involves the initial formation of an amide or ester at the carboxylic acid position, followed by modification at the 5-bromo position, often via Suzuki or other palladium-catalyzed cross-coupling reactions.

A representative synthetic workflow is illustrated below:

G cluster_synthesis Synthesis Workflow A 5-Bromobenzo[b]thiophene- 3-carboxylic acid B Amide/Ester Formation (e.g., EDCI, HOBt) A->B Reagents C Intermediate Amide/Ester B->C D Suzuki Coupling (e.g., Arylboronic acid, Pd catalyst) C->D Reactant E Final Anticancer Compound D->E G cluster_protocol Biological Evaluation Workflow A Synthesized Compound B Cell Viability Assay (MTS Assay) A->B D Apoptosis Assay (Annexin V-FITC/PI) A->D E Mechanism of Action (e.g., Kinase Inhibition Assay) A->E C Determine IC50 B->C G cluster_rho RhoA/ROCK Signaling Pathway Ligand Growth Factors, Cytokines GPCR GPCR Ligand->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MLCP MLC Phosphatase ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLC_P Phosphorylated MLC MLCP->MLC_P MLC->MLC_P Actin Actin Cytoskeleton MLC_P->Actin Cell Cell Migration & Proliferation Actin->Cell Inhibitor Benzo[b]thiophene Derivative Inhibitor->ROCK Inhibition G cluster_apoptosis Apoptosis Induction Pathway Compound Benzo[b]thiophene Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

Method

Application Notes and Protocols: 5-Bromobenzo[b]thiophene-3-carboxylic acid as a Precursor for RhoA/ROCK Pathway Inhibitors

Audience: Researchers, scientists, and drug development professionals. Introduction 5-Bromobenzo[b]thiophene-3-carboxylic acid is a valuable precursor for the synthesis of a novel class of inhibitors targeting the RhoA/R...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromobenzo[b]thiophene-3-carboxylic acid is a valuable precursor for the synthesis of a novel class of inhibitors targeting the RhoA/ROCK signaling pathway. This pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell proliferation, migration, and apoptosis.[1][2][3][4] Dysregulation of the RhoA/ROCK pathway is implicated in the progression of various diseases, including cancer, making it an attractive target for therapeutic intervention.[2][3][5][6][7] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of RhoA/ROCK inhibitors derived from 5-Bromobenzo[b]thiophene-3-carboxylic acid.

RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is initiated by the activation of the small GTPase RhoA, which cycles between an active GTP-bound state and an inactive GDP-bound state.[1][2] Upon activation by guanine nucleotide exchange factors (GEFs), GTP-bound RhoA interacts with and activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[1][3] ROCK, a serine/threonine kinase, then phosphorylates numerous substrates, leading to a variety of cellular responses, most notably the regulation of actin-myosin contractility.[8] A key substrate of ROCK is the myosin phosphatase target subunit 1 (MYPT1), which, when phosphorylated, leads to the inhibition of myosin light chain phosphatase (MLCP).[8][9] This results in increased phosphorylation of the myosin light chain (MLC) and subsequent promotion of stress fiber formation and cell contraction.[8]

RhoA_ROCK_Pathway cluster_activation Activation cluster_downstream Downstream Effectors GPCR GPCRs GEFs GEFs GPCR->GEFs Activate RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Promote GTP binding RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activate MLCP_active MLCP (Active) ROCK->MLCP_active Inhibit MLC MLC ROCK->MLC Phosphorylate MLCP_inactive MLCP (Inactive) pMLC pMLC MLCP_active->pMLC Dephosphorylate StressFibers Stress Fiber Formation pMLC->StressFibers Promote Inhibitor Benzo[b]thiophene-3- carboxylic acid derivatives Inhibitor->RhoA_GTP Inhibit

Figure 1: Simplified RhoA/ROCK signaling pathway and the inhibitory action of benzo[b]thiophene-3-carboxylic acid derivatives.

Synthesis of RhoA/ROCK Pathway Inhibitors

Derivatives of 5-Bromobenzo[b]thiophene-3-carboxylic acid have been synthesized and identified as potent inhibitors of the RhoA/ROCK pathway.[2][10] The general synthetic scheme involves a multi-step process, starting with the esterification of the carboxylic acid, followed by a Suzuki coupling to introduce a pyrazole moiety, and subsequent hydrolysis and amide coupling to generate a library of derivatives.[2][11]

Synthesis_Workflow Start 5-Bromobenzo[b]thiophene- 3-carboxylic acid Pre1 Esterification (Pre-1) Start->Pre1 EDCI, DMAP, EtOH Pre2 Suzuki Coupling (Pre-2) Pre1->Pre2 1-methyl-4-pyrazole boronic acid pinacol ester, Pd(dppf)Cl2 Pre3 Hydrolysis (Pre-3) Pre2->Pre3 NaOH, H2O/EtOH Final Amide Coupling (Final Products) Pre3->Final Amine, EDCI, DMAP

Figure 2: General synthetic workflow for the preparation of RhoA/ROCK inhibitors from 5-Bromobenzo[b]thiophene-3-carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (Pre-1)

This protocol describes the first step in the synthesis of the inhibitor scaffold.

Materials:

  • 5-Bromobenzo[b]thiophene-3-carboxylic acid

  • 4-Dimethylaminopyridine (DMAP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Dichloromethane (DCM), anhydrous

  • Ethanol (EtOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure: [11]

  • To a round-bottom flask, add 5-Bromobenzo[b]thiophene-3-carboxylic acid (1.0 equiv.), DMAP (4.0 equiv.), and anhydrous DCM.

  • Stir the mixture for 5 minutes at room temperature.

  • Add EDCI (2.0 equiv.) to the reaction mixture.

  • After another 5 minutes of stirring, add anhydrous ethanol.

  • Continue stirring at room temperature for approximately 7.75 hours. Monitor the reaction progress by TLC-MS.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add diluted hydrochloric acid to the residue and extract the aqueous phase with ethyl acetate.

  • Wash the combined organic layers with saturated NaCl solution, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography to yield pure ethyl 5-bromobenzo[b]thiophene-3-carboxylate.

Biological Activity and Data Presentation

A series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been evaluated for their anticancer activity by targeting the RhoA/ROCK pathway.[2][10] Compound b19 emerged as a particularly potent derivative, significantly inhibiting the proliferation, migration, and invasion of MDA-MB-231 human breast cancer cells.[2][6]

CompoundCell LineAssayConcentration (µM)Effect
b19 MDA-MB-231ProliferationNot specifiedSignificant inhibition
b19 MDA-MB-231Migration2.5Significant suppression
b19 MDA-MB-231InvasionNot specifiedSignificant inhibition
b19 MDA-MB-231ApoptosisGradientPromoted apoptosis
b19 MDA-MB-231Myosin Light Chain PhosphorylationNot specifiedSuppression
b19 MDA-MB-231Stress Fiber FormationNot specifiedSuppression

Experimental Protocols for Biological Assays

In Vitro Kinase Assay (General Protocol)

This protocol provides a general method for determining the in vitro inhibitory activity of compounds against ROCK1 and ROCK2.

Materials:

  • Recombinant ROCK1 or ROCK2 enzyme

  • Peptide substrate (e.g., from the Z'-LYTE™ Kinase Assay Kit)

  • Test compound (e.g., b19) dissolved in DMSO

  • ATP

  • Assay buffer

  • 96-well microplate

  • Plate reader

Procedure: [12]

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, ROCK enzyme, and the peptide substrate.

  • Add the test compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction and measure the extent of substrate phosphorylation using a suitable detection method, such as fluorescence resonance energy transfer (FRET) as in the Z'-LYTE™ assay.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Proliferation Assay (WST-1 Assay)

Materials:

  • MDA-MB-231 cells

  • Complete cell culture medium

  • Test compound

  • WST-1 reagent

  • 96-well cell culture plate

  • Microplate reader

Procedure: [13]

  • Seed MDA-MB-231 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Migration Assay (Wound Healing Assay)

Materials:

  • MDA-MB-231 cells

  • Complete cell culture medium

  • Test compound

  • 6-well cell culture plate

  • Pipette tip or cell scraper

  • Microscope with a camera

Procedure:

  • Seed MDA-MB-231 cells in a 6-well plate and grow them to confluency.

  • Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing the test compound at the desired concentration or vehicle.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure.

Cell Invasion Assay (Transwell Assay)

Materials:

  • MDA-MB-231 cells

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Test compound

  • Transwell inserts with a porous membrane coated with Matrigel

  • 24-well plate

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Procedure:

  • Rehydrate the Matrigel-coated inserts with serum-free medium.

  • Resuspend MDA-MB-231 cells in serum-free medium containing the test compound or vehicle.

  • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Add complete medium to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Western Blot for Phosphorylated Myosin Light Chain (pMLC)

Materials:

  • MDA-MB-231 cells

  • Test compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-pMLC, anti-total MLC, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure: [13]

  • Treat MDA-MB-231 cells with the test compound or vehicle for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the pMLC signal to total MLC and the loading control (GAPDH).

Assay_Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical & Cellular Assays cluster_analysis Data Analysis Synthesis Synthesize Inhibitors KinaseAssay In Vitro Kinase Assay (IC50 Determination) Synthesis->KinaseAssay CellProliferation Cell Proliferation Assay Synthesis->CellProliferation CellMigration Cell Migration Assay Synthesis->CellMigration CellInvasion Cell Invasion Assay Synthesis->CellInvasion WesternBlot Western Blot (pMLC) Synthesis->WesternBlot DataAnalysis Analyze Results & Determine Structure-Activity Relationship KinaseAssay->DataAnalysis CellProliferation->DataAnalysis CellMigration->DataAnalysis CellInvasion->DataAnalysis WesternBlot->DataAnalysis

Figure 3: Experimental workflow for the synthesis and evaluation of RhoA/ROCK inhibitors.

References

Application

Application Note: NMR Characterization of 5-Bromobenzo[b]thiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of 5-Bromobenzo[b]thiophene-3-carboxylic acid, a key interm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of 5-Bromobenzo[b]thiophene-3-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. This application note outlines the necessary protocols for sample preparation and data acquisition and presents predicted ¹H and ¹³C NMR spectral data.

Introduction

5-Bromobenzo[b]thiophene-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its structural elucidation is a critical step in quality control and downstream applications. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure. This note provides a standard operating procedure for its characterization by ¹H and ¹³C NMR.

Predicted NMR Spectral Data

Due to the limited availability of published experimental spectra for this specific molecule, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data for 5-Bromobenzo[b]thiophene-3-carboxylic acid

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
COOH12.0 - 13.0Singlet (broad)-1H
H-28.3 - 8.5Singlet-1H
H-48.1 - 8.3Doublet~1.81H
H-77.8 - 8.0Doublet~8.61H
H-67.4 - 7.6Doublet of Doublets~8.6, ~1.81H

Table 2: Predicted ¹³C NMR Data for 5-Bromobenzo[b]thiophene-3-carboxylic acid

CarbonPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C-7a140 - 142
C-3a138 - 140
C-3130 - 132
C-6128 - 130
C-4125 - 127
C-2124 - 126
C-7123 - 125
C-5118 - 120

Experimental Protocol

This section details the methodology for acquiring high-quality NMR spectra of 5-Bromobenzo[b]thiophene-3-carboxylic acid.

1. Sample Preparation

  • Materials:

    • 5-Bromobenzo[b]thiophene-3-carboxylic acid (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often suitable for carboxylic acids.

    • High-quality 5 mm NMR tubes.

    • Pasteur pipette and bulb.

    • Vortex mixer.

    • Filter (e.g., a small plug of glass wool in the Pasteur pipette).

  • Procedure:

    • Weigh the desired amount of 5-Bromobenzo[b]thiophene-3-carboxylic acid and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if solubility is an issue, but care should be taken to avoid degradation.

    • If any particulate matter remains, filter the solution through a Pasteur pipette with a glass wool plug directly into the NMR tube.[1]

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters for ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 (depending on concentration).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Temperature: 298 K.

  • Parameters for ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more (as ¹³C has low natural abundance).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Temperature: 298 K.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to confirm proton-proton connectivities.

  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow for NMR characterization and the logical relationships between the atoms in 5-Bromobenzo[b]thiophene-3-carboxylic acid and their expected NMR signals.

NMR_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire 1H NMR Spectrum filter->h1_nmr c13_nmr Acquire 13C NMR Spectrum filter->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration assignment Peak Assignment integration->assignment structure Structure Confirmation assignment->structure

Figure 1. Experimental workflow for NMR characterization.

Figure 2. Predicted NMR signal correlations.

References

Method

Application Note: Mass Spectrometry Analysis of 5-Bromobenzo[b]thiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromobenzo[b]thiophene-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzo[b]thiophene-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of pharmacologically active molecules. Accurate and reliable analytical methods are crucial for its characterization, quantification, and metabolic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a powerful tool for the sensitive and specific analysis of this compound. This application note provides a detailed protocol for the analysis of 5-Bromobenzo[b]thiophene-3-carboxylic acid using LC-MS/MS and outlines its characteristic fragmentation pattern.

Chemical Properties

PropertyValue
Chemical Formula C₉H₅BrO₂S
Molecular Weight 257.1 g/mol
CAS Number 7312-24-5
Appearance Solid
Melting Point 284 °C

Experimental Protocols

A robust and reproducible analytical method is essential for the accurate quantification of 5-Bromobenzo[b]thiophene-3-carboxylic acid in various matrices. The following protocols for sample preparation and LC-MS/MS analysis are recommended.

Sample Preparation

Effective sample preparation is critical to minimize matrix effects and ensure high sensitivity.[1] The choice of method will depend on the sample matrix (e.g., plasma, tissue homogenate, reaction mixture). A generic solid-phase extraction (SPE) protocol is provided below, which can be optimized for specific applications.

  • Sample Pre-treatment: Acidify the sample with formic acid to a pH of approximately 3 to ensure the carboxylic acid is in its protonated form.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the analyte of interest using an appropriate organic solvent, such as methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The following LC-MS/MS parameters are a good starting point for method development.

ParameterRecommended Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple quadrupole or high-resolution mass spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Negative Ion Mode
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Scan Mode Multiple Reaction Monitoring (MRM) or Full Scan/ddMS² for fragmentation analysis

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Pretreatment Acidification Sample->Pretreatment SPE Solid-Phase Extraction Pretreatment->SPE Elution Elution SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC Liquid Chromatography Reconstitution->LC ESI Electrospray Ionization LC->ESI MS Mass Spectrometry ESI->MS Data Data Acquisition MS->Data Processing Data Processing Data->Processing Quantification Quantification Processing->Quantification Reporting Reporting Quantification->Reporting fragmentation_pathway Parent [M-H]⁻ m/z 255.9 / 257.9 Frag1 [M-H-CO₂]⁻ m/z 211.9 / 213.9 Parent->Frag1 - CO₂ Frag2 [M-H-Br]⁻ m/z 177.0 Parent->Frag2 - Br• Frag3 [C₈H₄S]⁻ m/z 132.0 Frag1->Frag3 - Br•

References

Application

Application Notes and Protocols for Coupling Reactions of 5-Bromobenzo[b]thiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 5-Bromobenzo[b]thiophene-3-carboxylic aci...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 5-Bromobenzo[b]thiophene-3-carboxylic acid and its derivatives. This versatile building block is a valuable scaffold in medicinal chemistry, enabling the synthesis of a diverse range of substituted benzo[b]thiophenes with potential therapeutic applications, notably as inhibitors of the RhoA/ROCK signaling pathway.

Introduction

5-Bromobenzo[b]thiophene-3-carboxylic acid is a key starting material for the synthesis of various biologically active molecules. The bromine atom at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. It is common practice to first protect the carboxylic acid moiety as an ester (e.g., methyl or ethyl ester) to prevent interference with the organometallic catalysts used in these coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of 5-Bromobenzo[b]thiophene-3-carboxylic acid derivatives, this reaction is instrumental for the synthesis of 5-aryl or 5-heteroaryl analogs, which have shown promise as anticancer agents.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePd(dppf)Cl₂ (10)-K₂CO₃DMF/H₂O901267
Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate

This protocol is adapted from a reported synthesis of potential anticancer agents.[1]

Materials:

  • Ethyl 5-bromobenzo[b]thiophene-3-carboxylate

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv.)

  • Pd(dppf)Cl₂ (0.1 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add ethyl 5-bromobenzo[b]thiophene-3-carboxylate, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas.

  • Add a mixture of DMF and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxylate.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification start Combine Reactants: - Ethyl 5-bromobenzo[b]thiophene-3-carboxylate - Boronic Ester - Pd(dppf)Cl₂ - K₂CO₃ inert Establish Inert Atmosphere start->inert solvent Add DMF/H₂O Solvent Mixture inert->solvent heat Heat to 90°C with Stirring solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with H₂O & Extract with Ethyl Acetate cool->extract wash Wash with Brine, Dry, & Concentrate extract->wash purify Purify by Column Chromatography wash->purify end end purify->end Isolated Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Heck Coupling

Data Presentation: Generalized Heck Coupling Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF100-12012-24
2Ethyl acrylatePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃Dioxane100-12016-24
Experimental Protocol: Generalized Heck Coupling

Materials:

  • Ester of 5-Bromobenzo[b]thiophene-3-carboxylic acid (e.g., methyl or ethyl ester)

  • Alkene (1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., P(o-tolyl)₃)

  • Base (e.g., Et₃N)

  • Anhydrous solvent (e.g., DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine the ester of 5-Bromobenzo[b]thiophene-3-carboxylic acid, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Heck Coupling

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification start Combine in Sealed Tube: - Bromobenzothiophene Ester - Pd Catalyst & Ligand inert Establish Inert Atmosphere start->inert reagents Add Solvent, Alkene, & Base inert->reagents heat Heat to 100-120°C with Stirring reagents->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with H₂O & Extract cool->extract wash Wash, Dry, & Concentrate extract->wash purify Purify by Column Chromatography wash->purify end end purify->end Isolated Product

Caption: Generalized workflow for Heck Coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is valuable for introducing alkynyl moieties onto the benzo[b]thiophene scaffold, which are useful intermediates for further synthetic elaborations, including the construction of more complex heterocyclic systems.

Data Presentation: Generalized Sonogashira Coupling Conditions
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF606-12
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDioxane808-16
Experimental Protocol: Generalized Sonogashira Coupling

Materials:

  • Ester of 5-Bromobenzo[b]thiophene-3-carboxylic acid

  • Terminal alkyne (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., Et₃N or other amine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and copper(I) salt.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base, followed by the ester of 5-Bromobenzo[b]thiophene-3-carboxylic acid and the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then purified by column chromatography to afford the 5-alkynylbenzo[b]thiophene derivative.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification start Combine Catalysts: - Pd Catalyst - Cu(I) Salt inert Establish Inert Atmosphere start->inert reagents Add Solvent, Base, Bromobenzothiophene Ester, & Terminal Alkyne inert->reagents stir Stir at Appropriate Temperature reagents->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Isolated Product

Caption: Generalized workflow for Sonogashira Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the benzo[b]thiophene nucleus, leading to compounds with potential applications in medicinal chemistry and materials science.

Data Presentation: Generalized Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-24
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11016-24
Experimental Protocol: Generalized Buchwald-Hartwig Amination

Materials:

  • Ester of 5-Bromobenzo[b]thiophene-3-carboxylic acid

  • Amine (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a glovebox, add the palladium precatalyst, ligand, and base to a reaction vessel.

  • Add the ester of 5-Bromobenzo[b]thiophene-3-carboxylic acid and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a plug of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (in Glovebox) cluster_reaction Reaction Execution cluster_workup Workup & Purification start Combine: - Pd Precatalyst & Ligand - Base - Bromobenzothiophene Ester - Amine solvent Add Anhydrous, Degassed Solvent start->solvent heat Heat to 100-110°C with Stirring solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute & Filter through Celite cool->filter wash Wash, Dry, & Concentrate filter->wash purify Purify by Column Chromatography wash->purify end end purify->end Isolated Product RhoA_ROCK_Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors, LPA) GPCR GPCR Extracellular_Signals->GPCR GEF GEFs GPCR->GEF Activates RhoA_GDP RhoA-GDP (Inactive) GEF->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GAP-mediated GTP Hydrolysis ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates & Activates MLCP MLCP ROCK->MLCP Phosphorylates & Inactivates Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inactivates Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization Promotes (when active) Cell_Contraction Cell Contraction & Motility Actin_Polymerization->Cell_Contraction MLC_P p-MLC MLCP->MLC_P Dephosphorylates MLC MLC MLC->MLC_P MLCK MLC_P->Cell_Contraction Benzothiophene_Inhibitor Benzo[b]thiophene Derivatives Benzothiophene_Inhibitor->RhoA_GTP Inhibits

References

Method

Application Notes and Protocols for the Functionalization of 5-Bromobenzo[b]thiophene

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of established and effective methods for the chemical modification of the bromine atom at the 5-pos...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and effective methods for the chemical modification of the bromine atom at the 5-position of the benzo[b]thiophene scaffold. This position is a key site for introducing molecular diversity in the synthesis of novel compounds with potential therapeutic applications. The benzo[b]thiophene core is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules.[1][2][3]

This document details protocols for several powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination, as well as methods for cyanation and the use of organometallic intermediates.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[1][5]

General Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the Suzuki-Miyaura coupling of a bromothiophene derivative is as follows:

  • To a flame-dried reaction vessel, add 5-bromobenzo[b]thiophene (1.0 equiv.), the corresponding arylboronic acid (1.1–1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2.5 mol%), and a base like K₃PO₄ (2.0 equiv.).

  • The vessel is purged with an inert gas (e.g., nitrogen or argon).

  • A degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1), is added.[1][5]

  • The reaction mixture is heated to 90 °C and stirred for 12 hours.[5]

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Bromothiophene Derivatives:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/H₂O (4:1)901270
24-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/H₂O (4:1)901276
3Phenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/H₂O (4:1)901263

Data adapted from a similar bromothiophene system and may require optimization for 5-bromobenzo[b]thiophene.[5]

Suzuki_Coupling sub 5-Bromobenzo[b]thiophene pd_complex Ar-Pd(II)-Br(Ln) sub->pd_complex Oxidative Addition boronic R-B(OH)₂ transmetalation Ar-Pd(II)-R(Ln) boronic->transmetalation pd0 Pd(0)Ln base Base (e.g., K₃PO₄) base->transmetalation product 5-R-Benzo[b]thiophene pd_complex->transmetalation Transmetalation transmetalation->pd0 Regeneration transmetalation->product Reductive Elimination

Diagram 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
B. Stille Coupling

The Stille coupling reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex.[6][7]

General Reaction Scheme:

Experimental Protocol:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve 5-bromobenzo[b]thiophene (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in a degassed solvent such as toluene.

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (1-2 mol%).[8]

  • The reaction mixture is heated to 90-110 °C and stirred for 12-16 hours.[8]

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired product.

Quantitative Data for Stille Coupling:

EntryOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1VinyltributyltinPd(PPh₃)₄ (2)Toluene1001285-95
22-(Tributylstannyl)thiophenePd₂(dba)₃/P(o-tol)₃ (2/4)Toluene1101680-90

Yields are typical for Stille couplings of aryl bromides and may vary for 5-bromobenzo[b]thiophene.[6][8]

C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.

General Reaction Scheme:

Experimental Protocol:

  • To a degassed solution of 5-bromobenzo[b]thiophene (1.0 equiv.) in a suitable solvent like DMF or THF, add the terminal alkyne (1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (3 mol%), a copper(I) co-catalyst like CuI (5 mol%), and a base, typically an amine such as triethylamine (2.0 equiv.).

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for 4-24 hours.

  • After completion, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • Purification is achieved by column chromatography.

Quantitative Data for Sonogashira Coupling of Aryl Bromides:

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85
3EthynyltrimethylsilanePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRefluxN/AHigh

Data is representative for Sonogashira couplings of bromoarenes and may serve as a starting point for optimization.

Sonogashira_Coupling sub 5-Bromobenzo[b]thiophene pd_complex Ar-Pd(II)-Br(Ln) sub->pd_complex Oxidative Addition alkyne R-C≡CH cu_acetylide Cu-C≡C-R alkyne->cu_acetylide Deprotonation pd0 Pd(0)Ln cuI CuI cuI->cu_acetylide base Base (e.g., Et₃N) base->alkyne product 5-(C≡C-R)-Benzo[b]thiophene transmetalation Ar-Pd(II)-C≡C-R(Ln) pd_complex->transmetalation Transmetalation cu_acetylide->transmetalation transmetalation->pd0 Regeneration transmetalation->product Reductive Elimination

Diagram 2: Catalytic cycles of the Sonogashira coupling reaction.
D. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[9][10]

General Reaction Scheme:

Experimental Protocol:

  • A reaction tube is charged with 5-bromobenzo[b]thiophene (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv.).

  • The tube is sealed and the atmosphere is replaced with an inert gas.

  • The amine (1.2 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane) are added.

  • The reaction is heated to 80-120 °C for 12-24 hours.

  • After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides:

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd(OAc)₂/Xantphos (2/4)Cs₂CO₃Dioxane12070-90
2AnilinePd₂(dba)₃/BINAP (1/2)NaOtBuToluene10080-95
3BenzylaminePd(OAc)₂/DavePhos (2/4)K₃PO₄Toluene11075-90

Yields are generalized from Buchwald-Hartwig aminations of various aryl bromides.

II. Other Functionalization Methods

A. Cyanation

The introduction of a nitrile group can be achieved through palladium- or nickel-catalyzed cyanation using cyanide sources like zinc cyanide (Zn(CN)₂) or copper cyanide (CuCN).

General Reaction Scheme:

Experimental Protocol (using Zn(CN)₂):

  • To a reaction vessel, add 5-bromobenzo[b]thiophene (1.0 equiv.), Zn(CN)₂ (0.6 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand (e.g., dppf).

  • The vessel is purged with an inert gas.

  • A polar aprotic solvent like DMF or DMA is added.

  • The mixture is heated to 80-120 °C for several hours until the starting material is consumed.

  • The reaction is cooled and then quenched carefully with an aqueous solution (e.g., ammonia or sodium bicarbonate).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is performed by column chromatography.

Quantitative Data for Cyanation of Aryl Bromides:

EntryCyanide SourceCatalyst SystemSolventTemp (°C)Yield (%)
1Zn(CN)₂NiCl₂·6H₂O/dppf/ZnDMA50-80High
2KCNNiBr₂(PPh₃)₂CH₃CN60Good

Data from nickel-catalyzed cyanation of aryl chlorides and bromides.

B. Organometallic Intermediates

The bromine at the 5-position can be converted into an organometallic species, such as an organolithium or a Grignard reagent, which can then react with various electrophiles.

1. Lithiation:

Lithium-halogen exchange is typically performed at low temperatures using an organolithium reagent like n-butyllithium (n-BuLi).

Experimental Protocol:

  • Dissolve 5-bromobenzo[b]thiophene (1.0 equiv.) in a dry ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi (1.1 equiv.) and stir for 30-60 minutes at -78 °C.

  • Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) and allow the reaction to warm slowly to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and purify by chromatography.

2. Grignard Reaction:

The Grignard reagent can be formed by reacting 5-bromobenzo[b]thiophene with magnesium metal.[1]

Experimental Protocol:

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a solution of 5-bromobenzo[b]thiophene in dry THF or diethyl ether to the magnesium. A crystal of iodine may be needed to initiate the reaction.

  • The reaction is often initiated with gentle heating and then maintained at reflux.

  • Once the Grignard reagent is formed, it can be reacted with a variety of electrophiles.

III. Experimental Workflow and Signaling Pathways

Experimental_Workflow start Start: 5-Bromobenzo[b]thiophene reaction_setup Reaction Setup: - Add reactants and catalyst - Purge with inert gas - Add solvent start->reaction_setup reaction Reaction: - Heat and stir for specified time - Monitor by TLC/LC-MS reaction_setup->reaction workup Work-up: - Quench reaction - Extract with organic solvent - Wash and dry reaction->workup purification Purification: - Concentrate solvent - Column chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end Final Product characterization->end

Diagram 3: A general experimental workflow for functionalization reactions.

Functionalization_Pathways cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_other Other Functionalizations start 5-Bromobenzo[b]thiophene suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki stille Stille Coupling (Ar-SnBu₃) start->stille sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig (R₂NH) start->buchwald cyanation Cyanation (M-CN) start->cyanation organometallic Organometallic Route (Li or Mg insertion) start->organometallic

Diagram 4: Overview of functionalization pathways for 5-bromobenzo[b]thiophene.

References

Application

Application Note and Protocol: Synthesis of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed experimental protocol for the synthesis of ethyl 5-bromobenzo[b]thiophene-3-carboxylate, a key intermediat...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of ethyl 5-bromobenzo[b]thiophene-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The procedure outlined is based on the esterification of 5-bromobenzo[b]thiophene-3-carboxylic acid using standard coupling agents. This protocol is intended for laboratory use by trained chemists and researchers.

Introduction

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate is a crucial building block in medicinal chemistry and materials science. Its benzo[b]thiophene core is a privileged scaffold found in numerous compounds with diverse biological activities. This protocol details a reliable and efficient method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis involves the esterification of 5-bromobenzo[b]thiophene-3-carboxylic acid with anhydrous ethanol. The reaction is facilitated by the coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in dichloromethane (DCM) as the solvent.

Caption: Reaction scheme for the synthesis of ethyl 5-bromobenzo[b]thiophene-3-carboxylate.

Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of ethyl 5-bromobenzo[b]thiophene-3-carboxylate (Pre-1)[1][2].

3.1. Materials and Equipment

  • Starting Material: 5-bromobenzo[b]thiophene-3-carboxylic acid

  • Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Ethanol (EtOH)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Standard laboratory glassware

    • Nitrogen or Argon gas inlet (optional, for maintaining an inert atmosphere)

    • Rotary evaporator

    • Thin-layer chromatography (TLC) apparatus

    • Silica gel for column chromatography

3.2. Procedure

  • To a clean, dry round-bottom flask, add 5-bromobenzo[b]thiophene-3-carboxylic acid (1.0 equiv.).

  • Add dichloromethane (DCM) to the flask.

  • To the resulting mixture, add 4-Dimethylaminopyridine (DMAP) (4.0 equiv.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.0 equiv.).

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Add anhydrous ethanol to the flask.

  • Continue to stir the reaction at room temperature.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction mixture should be worked up. Note: The original source does not specify the work-up procedure, but a standard aqueous work-up would involve washing with water and brine, followed by drying the organic layer over anhydrous sodium sulfate and concentrating in vacuo.

  • Purify the crude product by silica gel column chromatography if necessary.

3.3. Safety Precautions

  • Conduct the experiment in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • DCM is a volatile and potentially hazardous solvent. Handle with care.

  • EDCI and DMAP are toxic and should be handled with caution.

Data Presentation

The following table summarizes the quantitative data for the synthesis.

Reactant/ReagentMolar RatioExample Amount (for 7.8 mmol scale)[1][2]
5-bromobenzo[b]thiophene-3-carboxylic acid1.0 equiv.7.8 mmol
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)2.0 equiv.15.6 mmol
4-Dimethylaminopyridine (DMAP)4.0 equiv.31.1 mmol
Anhydrous EthanolExcessNot specified
Dichloromethane (DCM)Solvent25.0 mL

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of ethyl 5-bromobenzo[b]thiophene-3-carboxylate.

G start Start: Prepare Reaction Vessel add_reactants Add 5-bromobenzo[b]thiophene-3-carboxylic acid, DMAP, EDCI, and DCM start->add_reactants stir1 Stir for 5 minutes at Room Temperature add_reactants->stir1 add_etoh Add Anhydrous Ethanol stir1->add_etoh reaction Stir at Room Temperature add_etoh->reaction monitor Monitor Reaction by TLC reaction->monitor workup Reaction Work-up (e.g., Aqueous Wash) monitor->workup Upon Completion purify Purification (e.g., Column Chromatography) workup->purify end End: Isolate Pure Product purify->end

Caption: Workflow diagram for the synthesis of ethyl 5-bromobenzo[b]thiophene-3-carboxylate.

References

Method

Application of 5-Bromobenzo[b]thiophene-3-carboxylic Acid in Medicinal Chemistry: A Focus on Anticancer Drug Discovery

Introduction: 5-Bromobenzo[b]thiophene-3-carboxylic acid is a versatile scaffold in medicinal chemistry, primarily recognized for its utility in the development of novel anticancer agents. Its rigid bicyclic structure pr...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Bromobenzo[b]thiophene-3-carboxylic acid is a versatile scaffold in medicinal chemistry, primarily recognized for its utility in the development of novel anticancer agents. Its rigid bicyclic structure provides a unique framework for the strategic placement of functional groups to interact with specific biological targets. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this chemical entity for therapeutic innovation. The primary focus of this note is its application as a precursor to potent inhibitors of the RhoA/ROCK signaling pathway, a critical mediator of cancer cell proliferation, migration, and invasion.

Therapeutic Application: Anticancer Agents Targeting the RhoA/ROCK Pathway

Derivatives of 5-bromobenzo[b]thiophene-3-carboxylic acid have been successfully synthesized and identified as potent inhibitors of the Rho family of GTPases, particularly RhoA.[1][2][3][4][5][6] The RhoA/ROCK signaling pathway plays a crucial role in regulating cellular processes that are often dysregulated in cancer, leading to tumor growth and metastasis.[1][2][3][4][5][6] By inhibiting this pathway, these compounds can significantly suppress cancer cell proliferation, migration, and invasion, and induce apoptosis.[1][2][3][4][5][6]

A noteworthy derivative, compound b19 , which incorporates a 1-methyl-1H-pyrazol moiety at the C-5 position and a specific carboxamide at the C-3 position, has demonstrated significant anticancer activity against breast cancer cell lines, such as MDA-MB-231.[1][2][3][4][5][6] The inhibitory mechanism involves the suppression of myosin light chain phosphorylation and the disruption of stress fiber formation, key events downstream of RhoA/ROCK activation.[1][2][3][4][5][6]

Quantitative Data: In Vitro Anticancer Activity

The antiproliferative activity of various derivatives of 5-bromobenzo[b]thiophene-3-carboxylic acid has been evaluated against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundModificationCell LineIC50 (µM)
a-series Various ester and amide substitutions at C-3MDA-MB-231>50
MCF-7>50
b-series 1-methyl-1H-pyrazol at C-5 and various amide substitutions at C-3MDA-MB-231Ranging from 2.89 to >50
MCF-7Ranging from 4.76 to >50
b19 Specific amide at C-3 and 1-methyl-1H-pyrazol at C-5MDA-MB-2312.89
MCF-74.76

Experimental Protocols

Synthesis of 5-Bromobenzo[b]thiophene-3-carboxylic Acid Derivatives

A general synthetic scheme for the derivatization of 5-bromobenzo[b]thiophene-3-carboxylic acid is outlined below. The initial step involves the esterification or amidation of the carboxylic acid at the 3-position, followed by a Suzuki coupling reaction to introduce various substituents at the 5-position.

Protocol 1: Synthesis of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (Precursor)

  • To a round-bottom flask, add 5-bromobenzo[b]thiophene-3-carboxylic acid (1.0 eq), 4-dimethylaminopyridine (DMAP, 4.0 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 2.0 eq).

  • Add dichloromethane (DCM) as the solvent.

  • Stir the reaction mixture for 5 minutes at room temperature.

  • Add anhydrous ethanol to the mixture.

  • Continue stirring at room temperature for approximately 7.75 hours.

  • Monitor the reaction progress using thin-layer chromatography-mass spectrometry (TLC-MS).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add diluted hydrochloric acid to the residue and extract the aqueous phase with ethyl acetate (EtOAc).

  • Collect the organic layer, wash with saturated NaCl solution, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography.

Biological Evaluation Protocols

Protocol 2: Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

  • Seed MDA-MB-231 cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 565 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Protocol 3: Wound Healing Migration Assay

  • Seed MDA-MB-231 cells in a 12-well plate and grow to form a confluent monolayer.

  • Create a scratch (wound) in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing the test compound at a non-toxic concentration.

  • Capture images of the wound at 0 hours and after 24 hours of incubation.

  • Measure the area of the wound at both time points and calculate the percentage of wound closure.

Protocol 4: Transwell Invasion Assay

  • Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

  • Seed MDA-MB-231 cells in the upper chamber in a serum-free medium containing the test compound.

  • Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 24 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the number of invading cells in several microscopic fields.

Protocol 5: Western Blot for Myosin Light Chain Phosphorylation

  • Treat MDA-MB-231 cells with the test compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against phosphorylated myosin light chain (p-MLC) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Normalize the p-MLC signal to total MLC or a loading control like GAPDH.

Protocol 6: Immunofluorescence for Stress Fiber Visualization

  • Grow MDA-MB-231 cells on glass coverslips.

  • Treat the cells with the test compound.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488) to stain F-actin (stress fibers) for 1 hour.

  • Optionally, counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Visualizations

RhoA_ROCK_Pathway cluster_activation Activation cluster_downstream Downstream Signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor GEFs GEFs Receptor->GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP GDP -> GTP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MLC_Phosphatase Myosin Light Chain Phosphatase ROCK->MLC_Phosphatase Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation p_MLC Phosphorylated MLC MLC->p_MLC Actin_Myosin Actin-Myosin Contraction p_MLC->Actin_Myosin Stress_Fibers Stress Fiber Formation Actin_Myosin->Stress_Fibers Cell_Motility Cell Motility & Invasion Stress_Fibers->Cell_Motility 5_Bromo_Derivative 5-Bromobenzo[b]thiophene-3- carboxylic acid Derivative (b19) 5_Bromo_Derivative->RhoA_GTP Inhibition

Caption: RhoA/ROCK Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start_Material 5-Bromobenzo[b]thiophene- 3-carboxylic acid Derivatization Esterification/Amidation & Suzuki Coupling Start_Material->Derivatization Final_Compound Bioactive Derivatives (e.g., b19) Derivatization->Final_Compound Cell_Culture Cancer Cell Lines (e.g., MDA-MB-231) Final_Compound->Cell_Culture Proliferation SRB Assay (IC50 Determination) Cell_Culture->Proliferation Migration Wound Healing & Transwell Assays Cell_Culture->Migration Mechanism Western Blot (p-MLC) Immunofluorescence (Stress Fibers) Cell_Culture->Mechanism

Caption: General Experimental Workflow for Drug Discovery.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromobenzo[b]thiophene-3-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Bromobenzo[b]thiophene-3-carboxylic acid, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-Bromobenzo[b]thiophene-3-carboxylic acid?

A1: The two main strategies for synthesizing 5-Bromobenzo[b]thiophene-3-carboxylic acid are:

  • Route A: Bromination of Benzo[b]thiophene-3-carboxylic acid. This involves the direct electrophilic bromination of the pre-formed benzo[b]thiophene-3-carboxylic acid core.

  • Route B: Carboxylation of 5-Bromobenzo[b]thiophene. This route starts with the commercially available 5-Bromobenzo[b]thiophene, which is then carboxylated at the 3-position, typically via lithiation followed by quenching with carbon dioxide.

Q2: Which synthetic route generally provides higher yields?

A2: While both routes are viable, the carboxylation of 5-Bromobenzo[b]thiophene (Route B) often offers better control and potentially higher yields, as direct bromination of the carboxylic acid (Route A) can sometimes lead to a mixture of products and decarboxylation under harsh conditions. However, the success of each route is highly dependent on the optimization of reaction conditions.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Bromine and N-Bromosuccinimide (NBS): Both are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Organolithium Reagents (e.g., n-BuLi): These are highly pyrophoric and react violently with water and protic solvents. All reactions involving organolithiums must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

  • Dry Ice (Solid CO2): Handle with cryogenic gloves to prevent frostbite. Ensure adequate ventilation to prevent the buildup of CO2 gas in enclosed spaces.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 5-Bromobenzo[b]thiophene-3-carboxylic acid.

Route A: Bromination of Benzo[b]thiophene-3-carboxylic acid

Issue 1: Low Yield of the Desired 5-Bromo Isomer and Formation of Multiple Brominated Byproducts.

  • Possible Cause: The carboxylic acid group is a deactivating group, but the thiophene ring is still susceptible to electrophilic attack at multiple positions. The reaction conditions may not be optimal for regioselective bromination.

  • Troubleshooting Suggestions:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for better regioselectivity and milder reaction conditions.[1][2] NBS can provide a low, steady concentration of bromine, which can help minimize over-bromination.

    • Solvent: The choice of solvent can significantly influence the regioselectivity. Acetic acid is a common solvent for bromination.[3] Consider exploring other solvents like dichloromethane (DCM) or acetonitrile in combination with NBS.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity. Add the brominating agent slowly to maintain control over the reaction.

    • Catalyst: While not always necessary, the addition of a catalyst like silica gel or a Lewis acid in trace amounts might improve the regioselectivity in some cases.

Issue 2: Decarboxylation of the Starting Material or Product.

  • Possible Cause: The reaction temperature is too high, or the reaction medium is too acidic, leading to the loss of the carboxylic acid group.

  • Troubleshooting Suggestions:

    • Temperature: Maintain a low and controlled temperature throughout the reaction.

    • Reaction Time: Monitor the reaction progress by TLC to avoid prolonged reaction times that could promote decarboxylation.

    • pH Control: If using a strong acid as a solvent or catalyst, consider buffering the reaction mixture if possible, although this can be challenging in non-aqueous media.

Route B: Carboxylation of 5-Bromobenzo[b]thiophene

Issue 1: Low Yield of 5-Bromobenzo[b]thiophene-3-carboxylic acid.

  • Possible Cause 1: Incomplete Lithiation. The formation of the organolithium intermediate is a critical step.

    • Troubleshooting Suggestions:

      • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried and that all solvents and reagents are strictly anhydrous. Organolithium reagents react rapidly with moisture.

      • Quality of n-BuLi: Use a freshly titrated or newly purchased solution of n-butyllithium. The concentration of commercially available n-BuLi can decrease over time.

      • Temperature: The lithiation is typically performed at low temperatures (-78 °C) to prevent side reactions. Ensure the temperature is maintained throughout the addition of n-BuLi.

      • Reaction Time: Allow sufficient time for the lithium-halogen exchange or deprotonation to occur. This can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR.

  • Possible Cause 2: Inefficient Carboxylation. The reaction of the organolithium with CO₂ can be problematic.

    • Troubleshooting Suggestions:

      • CO₂ Source: Use freshly crushed, high-purity dry ice. Gaseous CO₂ can also be bubbled through the solution, but ensure it is dry. Milled dry ice washed with an anhydrous solvent under an inert atmosphere can improve yields.[4]

      • Quenching Procedure: Add the organolithium solution to a vigorously stirred slurry of crushed dry ice in anhydrous THF or diethyl ether. This ensures a large excess of CO₂ and rapid reaction. Do not add the dry ice to the organolithium solution, as this can lead to localized warming and side reactions.

      • Side Reactions with the Carboxylate Product: The initially formed lithium carboxylate can be deprotonated by the highly basic organolithium intermediate. To mitigate this, it is crucial to add the organolithium to the CO₂ source to ensure the organolithium is consumed rapidly.

Issue 2: Presence of Unreacted Starting Material and Other Byproducts.

  • Possible Cause: Incomplete lithiation, side reactions of the organolithium intermediate, or inefficient carboxylation.

  • Troubleshooting Suggestions:

    • Purification:

      • Acid-Base Extraction: The carboxylic acid product can be separated from non-acidic impurities (like unreacted starting material) by dissolving the crude product in a basic aqueous solution (e.g., NaOH or NaHCO₃), washing with an organic solvent (e.g., diethyl ether or ethyl acetate), and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid.[3][5]

      • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can be effective for removing impurities.

      • Column Chromatography: If acid-base extraction and recrystallization are insufficient, silica gel column chromatography can be employed. A solvent system with a small amount of acetic acid may be necessary to prevent tailing of the carboxylic acid on the silica gel.

Data Presentation

Route Key Reaction Steps Typical Reagents and Conditions Reported Yields Key Challenges
A BrominationBenzo[b]thiophene-3-carboxylic acid, NBS or Br₂, Acetic Acid, 0 °C to RTVariable, often moderateRegioselectivity, Over-bromination, Decarboxylation
B Lithiation & Carboxylation5-Bromobenzo[b]thiophene, n-BuLi, Anhydrous THF or Et₂O, -78 °C; then quench with excess solid CO₂Can be high (up to 99% for similar systems)[4]Strict anhydrous conditions required, Inefficient carboxylation

Experimental Protocols

Protocol for Route B: Carboxylation of 5-Bromobenzo[b]thiophene

Materials:

  • 5-Bromobenzo[b]thiophene

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 5-Bromobenzo[b]thiophene (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Dissolve the starting material in anhydrous THF (or Et₂O).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Carboxylation: In a separate flask, place a large excess of freshly crushed dry ice. While vigorously stirring the dry ice, slowly transfer the organolithium solution via a cannula to the flask containing the dry ice. A color change is typically observed.

  • Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers and wash with saturated NaHCO₃ solution. The product will move to the aqueous basic layer. Separate the aqueous layer and wash it with a small amount of ethyl acetate to remove any remaining neutral impurities.

  • Isolation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Further Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent.

Mandatory Visualizations

experimental_workflow cluster_route_a Route A: Bromination cluster_route_b Route B: Carboxylation A_start Benzo[b]thiophene- 3-carboxylic acid A_reagents Brominating Agent (NBS or Br2) + Solvent (e.g., Acetic Acid) A_start->A_reagents 1. Bromination A_product 5-Bromobenzo[b]thiophene- 3-carboxylic acid A_reagents->A_product B_start 5-Bromobenzo[b]thiophene B_lithiation 1. Lithiation (n-BuLi, -78 °C) B_start->B_lithiation B_intermediate 5-Bromo-3-lithiobenzo[b]thiophene (Intermediate) B_lithiation->B_intermediate B_carboxylation 2. Carboxylation (CO2 (s)) B_intermediate->B_carboxylation B_product 5-Bromobenzo[b]thiophene- 3-carboxylic acid B_carboxylation->B_product

Caption: Synthetic Routes to 5-Bromobenzo[b]thiophene-3-carboxylic acid.

troubleshooting_carboxylation problem Low Yield in Carboxylation Step cause1 Incomplete Lithiation problem->cause1 cause2 Inefficient Carboxylation problem->cause2 cause3 Side Reactions problem->cause3 solution1a Ensure Anhydrous Conditions cause1->solution1a solution1b Use Freshly Titrated n-BuLi cause1->solution1b solution1c Maintain Low Temperature (-78 °C) cause1->solution1c solution2a Use Excess, Freshly Crushed Dry Ice cause2->solution2a solution2b Add Organolithium to CO2 Slurry cause2->solution2b solution3a Strict Temperature Control cause3->solution3a solution3b Optimize Reaction Time cause3->solution3b

Caption: Troubleshooting Logic for Low Carboxylation Yield.

References

Optimization

Technical Support Center: Purification of 5-Bromobenzo[b]thiophene-3-carboxylic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromobenzo[b]th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromobenzo[b]thiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 5-Bromobenzo[b]thiophene-3-carboxylic acid?

A1: The three primary methods for purifying 5-Bromobenzo[b]thiophene-3-carboxylic acid are recrystallization, column chromatography, and acid-base extraction. The best method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities I might encounter?

A2: Potential impurities can include unreacted starting materials from the synthesis, side-products (such as isomers or over-brominated species), and residual solvents. The exact nature of the impurities will depend on the synthetic route employed.

Q3: How can I assess the purity of my final product?

A3: Purity is typically assessed using a combination of techniques. Thin Layer Chromatography (TLC) can provide a quick qualitative assessment. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used.[1][2][3] The melting point of the purified solid can also be a good indicator of purity when compared to the literature value.

Q4: My carboxylic acid is streaking on the silica gel TLC plate and column. How can I prevent this?

A4: Streaking of carboxylic acids on silica gel is a common issue due to the acidic nature of the compound. To mitigate this, you can add a small amount (typically 0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluent system. This helps to keep the carboxylic acid in its protonated, less polar form, resulting in sharper bands and better separation.

Q5: Can I use a different stationary phase for column chromatography?

A5: Yes. While silica gel is the most common stationary phase, neutral alumina can also be used, particularly if your compound is sensitive to the acidic nature of silica gel.[4]

Purification Method Comparison

Purification MethodPurity Achieved (Typical)Yield (Typical)AdvantagesDisadvantages
Recrystallization >99%60-90%Simple, cost-effective, good for removing small amounts of impurities.Requires finding a suitable solvent, potential for significant product loss if the compound is highly soluble.
Column Chromatography >98%50-85%Highly effective for separating complex mixtures and closely related impurities.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.
Acid-Base Extraction >95%70-95%Good for removing neutral and basic impurities.Less effective for removing other acidic impurities, requires multiple steps.[5][6][7]

Experimental Protocols

Recrystallization

This protocol outlines a general procedure for the purification of 5-Bromobenzo[b]thiophene-3-carboxylic acid by recrystallization. The choice of solvent is critical and may require some experimentation. Common solvents for the recrystallization of aromatic carboxylic acids include ethanol, methanol, acetic acid, or a mixture of solvents like ethanol/water or ethyl acetate/hexanes.[8][9]

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Diagram of Recrystallization Workflow

G cluster_recrystallization Recrystallization Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling & Ice Bath dissolve->cool hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: General workflow for purification by recrystallization.

Column Chromatography

This protocol provides a general method for purifying 5-Bromobenzo[b]thiophene-3-carboxylic acid using silica gel column chromatography.

Procedure:

  • Eluent Selection: Using TLC, identify a solvent system that provides good separation of your compound from impurities. A common starting point is a mixture of hexanes and ethyl acetate. To prevent streaking, add 0.5-2% acetic acid to the eluent. An ideal Rf value for the target compound is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly, draining excess solvent until the solvent level is just above the silica gel.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-Bromobenzo[b]thiophene-3-carboxylic acid.

Diagram of Column Chromatography Workflow

G cluster_chromatography Column Chromatography Workflow start Crude Product dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: General workflow for purification by column chromatography.

Acid-Base Extraction

This protocol is effective for removing neutral and basic impurities from the acidic 5-Bromobenzo[b]thiophene-3-carboxylic acid.[5][6][7]

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate or diethyl ether.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated 5-Bromobenzo[b]thiophene-3-carboxylic acid (as its sodium salt) will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.

  • Extraction of Aqueous Layer: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the carboxylic acid. Combine all aqueous extracts.

  • Washing of Organic Layer: The organic layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate any neutral impurities if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid, until the solution is acidic (test with pH paper). The protonated 5-Bromobenzo[b]thiophene-3-carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts and then dry it under vacuum.

Diagram of Acid-Base Extraction Workflow

G cluster_extraction Acid-Base Extraction Workflow start Crude Product in Organic Solvent extract_base Extract with aq. NaHCO3 start->extract_base separate1 Separate Layers extract_base->separate1 organic_layer Organic Layer (Neutral/Basic Impurities) separate1->organic_layer aqueous_layer Aqueous Layer (Carboxylate Salt) separate1->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitation of Pure Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry end Purified 5-Bromobenzo[b]thiophene-3-carboxylic acid filter_dry->end

Caption: General workflow for purification by acid-base extraction.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution(s)
Low Recovery After Recrystallization 1. The compound is too soluble in the chosen solvent. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration.1. Test different solvents or use a co-solvent system to reduce solubility. 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Preheat the filtration apparatus (funnel, filter paper, receiving flask).
Product Oiling Out During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated with impurities.1. Choose a solvent with a lower boiling point. 2. Purify the crude material by another method (e.g., column chromatography) first to remove excess impurities.
Poor Separation in Column Chromatography 1. The chosen eluent system is not optimal. 2. The column was overloaded. 3. The column was not packed properly.1. Perform a thorough solvent screen using TLC to find a system that gives good separation. 2. Use a larger column with more silica gel. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight. 3. Ensure the column is packed uniformly without any air bubbles or cracks.
No Precipitation After Acidification in Acid-Base Extraction 1. Not enough acid was added. 2. The compound is soluble in the acidic aqueous solution.1. Check the pH of the solution and add more acid if necessary. 2. Extract the acidic aqueous solution with an organic solvent (e.g., ethyl acetate) to recover the product.
Product is a Sticky Solid or Oil After Purification 1. Residual solvent is present. 2. The product is still impure.1. Dry the product under high vacuum for an extended period. 2. Re-purify using a different method or a more optimized protocol. Consider a combination of purification techniques.

References

Troubleshooting

Technical Support Center: Synthesis of 5-Bromobenzo[b]thiophene-3-carboxylic Acid Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromobenzo[b]thiophene-3-c...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromobenzo[b]thiophene-3-carboxylic acid derivatives. This guide addresses common side reactions and provides detailed experimental protocols to help overcome challenges encountered during synthesis.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Amide Coupling Reactions

Question 1: I am getting a significant amount of an insoluble white precipitate in my EDCI/DMAP-mediated amide coupling reaction, leading to low yields of my desired amide. What is this byproduct and how can I avoid it?

Answer: The insoluble white precipitate is likely N-acylurea, a common byproduct in carbodiimide-mediated coupling reactions. It is formed by the rearrangement of the O-acylisourea intermediate. This is an irreversible side reaction that consumes your starting carboxylic acid and reduces the yield of the desired amide.[1]

Troubleshooting Strategies:

  • Use of Additives: The most effective way to prevent N-acylurea formation is to use an activating agent such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement.

  • Order of Addition: Add the carboxylic acid, amine, and DMAP to the solvent first. Then, add the EDCI portion-wise at a low temperature (0 °C). This ensures that the amine is available to react with the activated carboxylic acid as soon as it is formed, minimizing the time for the O-acylisourea intermediate to rearrange.

  • Solvent Choice: While dichloromethane (DCM) is commonly used, solvents like N,N-dimethylformamide (DMF) can sometimes improve solubility and reaction rates, which can help to suppress side reactions.

Question 2: My amide coupling reaction is sluggish and gives a low yield, even with the use of HOBt. What other factors could be affecting the reaction?

Answer: Several factors can contribute to a sluggish reaction. The electronic properties of your amine and the steric hindrance around the coupling partners can play a significant role. Electron-deficient anilines or sterically hindered amines are often less reactive.

Troubleshooting Strategies:

  • Alternative Coupling Reagents: For challenging couplings, consider using more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • Temperature: While reactions are often started at 0 °C to control the initial activation, allowing the reaction to slowly warm to room temperature and stirring overnight can improve yields for less reactive partners. In some challenging cases, gentle heating may be required, but this should be done with caution as it can also promote side reactions.

  • Equivalents of Reagents: Ensure you are using an appropriate stoichiometry. Typically, 1.0-1.2 equivalents of the amine, 1.1-1.5 equivalents of the coupling reagent, and a catalytic to stoichiometric amount of DMAP or a full equivalent of HOBt are used relative to the carboxylic acid.

Reagent/ConditionStandard Molar Ratio (vs. Carboxylic Acid)Challenging Coupling Molar Ratio (vs. Carboxylic Acid)
Amine1.0 - 1.2 eq1.2 - 1.5 eq
EDCI1.1 - 1.5 eq-
HATU/HBTU-1.1 - 1.5 eq
HOBt1.0 - 1.2 eq1.0 - 1.2 eq
DMAP (catalyst)0.1 - 0.2 eq-
DIPEA (base)-2.0 - 3.0 eq

Question 3: I am observing the formation of a byproduct with a mass corresponding to two molecules of my carboxylic acid minus water. What is this and how can I prevent it?

Answer: This byproduct is the symmetric anhydride of your 5-Bromobenzo[b]thiophene-3-carboxylic acid. It is formed when a second molecule of the carboxylic acid reacts with the O-acylisourea intermediate. While the anhydride can also react with the amine to form the desired amide, its formation can complicate the reaction mixture and purification.

Troubleshooting Strategies:

  • Control Stoichiometry: Using a slight excess of the amine can help to favor the direct reaction with the activated carboxylic acid over the formation of the symmetric anhydride.

  • Slow Addition of Carboxylic Acid: If the above is not effective, consider a procedure where the carboxylic acid is added slowly to a mixture of the amine and the coupling reagent.

Suzuki Coupling Reactions

Question 4: In my Suzuki coupling reaction to functionalize the 5-bromo position, I am observing a significant amount of the dehalogenated starting material (benzo[b]thiophene-3-carboxylic acid derivative). How can I minimize this side reaction?

Answer: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a known side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich heterocyclic systems like benzothiophene. The presence of water in the reaction mixture has been shown to contribute to this side reaction in some thiophene systems.

Troubleshooting Strategies:

  • Anhydrous Conditions: While some Suzuki reactions require water as a co-solvent, for substrates prone to dehalogenation, minimizing water content can be beneficial. Try using anhydrous solvents and reagents. However, it's important to note that completely anhydrous conditions can sometimes stall the reaction, so a careful balance may be needed.

  • Choice of Base: The base can influence the extent of dehalogenation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Ligand Selection: The choice of phosphine ligand on the palladium catalyst is crucial. Bulky, electron-rich ligands such as SPhos or XPhos can often promote the desired cross-coupling over dehalogenation.

  • Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes give more reproducible results and lower levels of side reactions compared to generating the active catalyst in situ from sources like Pd(OAc)₂.

Question 5: My Suzuki coupling reaction is producing a significant amount of a homocoupled byproduct of my boronic acid. How can I suppress this?

Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.

Troubleshooting Strategies:

  • Degassing: Thoroughly degas your reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas like argon or nitrogen through the solvent for an extended period or by using the freeze-pump-thaw technique.

  • Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to more homocoupling.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

ParameterCondition to Minimize DehalogenationCondition to Minimize Homocoupling
Water ContentMinimize or use anhydrous conditionsStandard conditions are often acceptable
BaseWeaker bases (K₂CO₃, Cs₂CO₃)Standard bases are often acceptable
LigandBulky, electron-rich ligands (SPhos, XPhos)Standard ligands are often acceptable
AtmosphereInert (Argon or Nitrogen)Thoroughly degassed, inert atmosphere
TemperatureLowest effective temperatureLowest effective temperature

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDCI/HOBt

This protocol is a starting point for the synthesis of amide derivatives of 5-Bromobenzo[b]thiophene-3-carboxylic acid.

  • To a solution of 5-Bromobenzo[b]thiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.2 M) at 0 °C, add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Add EDCI (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling

This protocol is a general method for the functionalization of the 5-bromo position.

  • In a reaction vessel, combine 5-Bromobenzo[b]thiophene-3-carboxylic acid derivative (1.0 eq), the desired boronic acid or ester (1.2 eq), and a base such as K₂CO₃ (2.0 eq).

  • Add a solvent mixture, for example, a 4:1 mixture of dioxane and water.

  • Degas the mixture by bubbling with argon for 20-30 minutes.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Amide Coupling Workflow and Side Reactions

Amide_Coupling RCOOH 5-Bromobenzo[b]thiophene- 3-carboxylic acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDCI EDCI EDCI EDCI->O_Acylisourea Amide Desired Amide O_Acylisourea->Amide + Amine N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + HOBt Amine Amine (R'-NH2) Amine->Amide HOBt HOBt HOBt->Active_Ester Active_Ester->Amide + Amine

Caption: Amide coupling pathway with EDCI, showing the desired reaction and the formation of the N-acylurea side product.

Troubleshooting Logic for Low Amide Yield

Troubleshooting_Amide Start Low Amide Yield Check_Precipitate Insoluble Precipitate? Start->Check_Precipitate N_Acylurea_Suspected Suspect N-Acylurea Check_Precipitate->N_Acylurea_Suspected Yes Check_Reactivity Sluggish Reaction? Check_Precipitate->Check_Reactivity No Add_HOBt Action: Add HOBt/ Change Addition Order N_Acylurea_Suspected->Add_HOBt End Improved Yield Add_HOBt->End Hindered_Substrates Hindered/Electron-Poor Substrates Check_Reactivity->Hindered_Substrates Yes Check_Reactivity->End No, check other parameters Change_Reagent Action: Use HATU/HBTU Hindered_Substrates->Change_Reagent Change_Reagent->End

Caption: Decision-making workflow for troubleshooting low yields in amide coupling reactions.

Suzuki Coupling Pathway and Common Side Reactions

Suzuki_Coupling Aryl_Bromide 5-Bromobenzothiophene Derivative Oxidative_Addition Oxidative Addition Aryl_Bromide->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Dehalogenation Dehalogenation (Side Reaction) Oxidative_Addition->Dehalogenation H source Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Coupled_Product Desired Product Reductive_Elimination->Coupled_Product Boronic_Acid Boronic Acid Boronic_Acid->Transmetalation Homocoupling Homocoupling (Side Reaction) Boronic_Acid->Homocoupling O2

Caption: Catalytic cycle of Suzuki coupling and the points where dehalogenation and homocoupling side reactions can occur.

References

Optimization

Technical Support Center: Optimizing Coupling Reactions for 5-Bromobenzo[b]thiophene-3-carboxylic Acid

Welcome to the technical support center for optimizing cross-coupling reactions with 5-Bromobenzo[b]thiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions with 5-Bromobenzo[b]thiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) for common palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: Can I use 5-Bromobenzo[b]thiophene-3-carboxylic acid directly in palladium-catalyzed cross-coupling reactions?

While it is sometimes possible, using the free carboxylic acid directly can be problematic. The acidic proton can interfere with the basic conditions required for many coupling reactions, and the carboxylate can coordinate to the palladium catalyst, potentially deactivating it. This can lead to low yields or complete reaction failure. It is generally recommended to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the coupling reaction.[1][2][3]

Q2: What is the recommended method for protecting the carboxylic acid group?

A common and effective method is esterification. For example, the carboxylic acid can be converted to its methyl or ethyl ester by reacting it with the corresponding alcohol under acidic conditions (e.g., using sulfuric acid as a catalyst) or by using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) with the alcohol.[4] After the coupling reaction, the ester can be hydrolyzed back to the carboxylic acid if desired.[2]

Q3: My Suzuki-Miyaura coupling reaction is not working. What are the most common reasons for failure?

Low or no yield in a Suzuki-Miyaura coupling can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may not have been activated properly or may have been poisoned. Ensure you are using a high-quality catalyst and that your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial for the success of the reaction. A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, toluene, often with water) may be necessary to find the optimal conditions for your specific substrates.[1]

  • Poor Solubility: The starting materials, particularly the carboxylate salt if the acid is unprotected, may not be sufficiently soluble in the reaction solvent.[3][5] Using a different solvent system or protecting the carboxylic acid as an ester can help alleviate this issue.[3]

  • Side Reactions: Common side reactions include dehalogenation (replacement of the bromine with a hydrogen) and homocoupling of the boronic acid.[1] Optimizing the reaction temperature and time can help minimize these unwanted reactions.

Q4: I am observing the formation of palladium black in my reaction. What does this mean?

The formation of palladium black indicates the precipitation of palladium metal from the solution, which means your catalyst is no longer active in the catalytic cycle. This can be caused by high reaction temperatures, impurities in the reagents or solvents, or the absence of a suitable stabilizing ligand.

Q5: For a Heck reaction, what type of alkene should I use with my 5-Bromobenzo[b]thiophene-3-carboxylic acid derivative?

The Heck reaction typically works well with electron-deficient alkenes such as acrylates, acrylonitrile, and styrene.[6] The choice of alkene will depend on the desired final product.

Q6: In a Sonogashira coupling, is the copper co-catalyst always necessary?

While the traditional Sonogashira reaction uses a copper(I) co-catalyst, several copper-free protocols have been developed.[7] These can be advantageous in cases where the copper co-catalyst may lead to side reactions or complicate purification.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Troubleshooting Flowchart

Suzuki_Troubleshooting start Low or No Product Yield check_reagents Check Reagent Quality (Purity of Substrates, Boronic Ester, Base) start->check_reagents check_reagents->start Impure Reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK check_conditions->start Oxygen/Moisture Present check_catalyst Evaluate Catalyst System (Pre-catalyst, Ligand) check_conditions->check_catalyst Conditions OK check_solubility Assess Solubility of Reactants check_catalyst->check_solubility Catalyst System OK screen_ligands Try Different Phosphine Ligands (e.g., SPhos, XPhos) check_catalyst->screen_ligands Inefficient Catalyst protect_acid Protect Carboxylic Acid as Ester check_solubility->protect_acid Carboxylic Acid Interference screen_solvents Screen Different Solvents (Dioxane/H₂O, Toluene/H₂O, DMF) check_solubility->screen_solvents Poor Solubility success Reaction Optimized protect_acid->success screen_bases Screen Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) screen_bases->success screen_solvents->screen_bases Solvent System Optimized screen_ligands->success experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification esterification Esterify Carboxylic Acid (if necessary) reagent_prep Weigh Reagents (Substrate, Coupling Partner, Catalyst, Ligand, Base) esterification->reagent_prep schlenk_setup Combine Reagents in Schlenk Flask reagent_prep->schlenk_setup degas Evacuate and Backfill with Inert Gas schlenk_setup->degas add_solvent Add Degassed Solvent degas->add_solvent heating Heat and Stir add_solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool and Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product Characterized Product purification->product

References

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 5-Bromobenzo[b]thiophene-3-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Bromobe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Bromobenzo[b]thiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of 5-Bromobenzo[b]thiophene-3-carboxylic acid?

A1: 5-Bromobenzo[b]thiophene-3-carboxylic acid is a solid compound with the molecular formula C₉H₅BrO₂S. Below is a summary of its key properties.

Q2: What is the predicted pKa of this compound and why is it important?

A2: The predicted pKa of 5-Bromobenzo[b]thiophene-3-carboxylic acid is approximately 3.13.[1] The pKa value is crucial as it indicates the acidity of the carboxylic acid group. This information is vital for developing solubility strategies, particularly for pH adjustment, as the compound's charge state and, consequently, its aqueous solubility, will change significantly at pH values around its pKa.

Q3: In which solvents has 5-Bromobenzo[b]thiophene-3-carboxylic acid been reported to be soluble?

Q4: What are the primary safety concerns when handling this compound?

A4: 5-Bromobenzo[b]thiophene-3-carboxylic acid should be handled with care in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety goggles, should be worn. It may cause skin and eye irritation. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of 5-Bromobenzo[b]thiophene-3-carboxylic acid.

Issue Potential Cause Troubleshooting Steps
Compound will not dissolve in an aqueous buffer. The pH of the buffer is too low, keeping the carboxylic acid in its neutral, less soluble form.1. Adjust the pH: Increase the pH of the solution to at least 2 units above the pKa (~pH 5.13 or higher) using a suitable base (e.g., NaOH, KOH). This will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. 2. Gentle Heating: Warm the solution gently while stirring to aid dissolution.
Compound precipitates out of solution when an organic stock is diluted with an aqueous buffer. The compound is poorly soluble in the final aqueous concentration, even with a small amount of organic co-solvent.1. Increase the Co-solvent Ratio: If permissible for the experiment, increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. 2. pH Adjustment of Aqueous Phase: Ensure the aqueous buffer is at an appropriate pH (see above) before adding the organic stock solution. 3. Use a Different Co-solvent: Test other water-miscible organic solvents such as DMF or methanol.
Difficulty dissolving the compound in a non-polar organic solvent for a chemical reaction. The compound has significant polarity due to the carboxylic acid group.1. Use a Polar Aprotic Co-solvent: Add a small amount of a polar aprotic solvent like DMSO or DMF to the non-polar solvent to increase the overall polarity of the solvent system. 2. Salt Formation: Convert the carboxylic acid to a more soluble salt form before attempting dissolution in the reaction medium.
Need to find a suitable solvent for a specific application but no solubility data is available. Lack of published quantitative solubility data for this specific compound.Perform a Qualitative Solubility Test: Follow the experimental protocol provided in this guide to quickly assess the solubility of the compound in a range of common laboratory solvents.

Data Presentation

Table 1: Physicochemical Properties of 5-Bromobenzo[b]thiophene-3-carboxylic acid

PropertyValue
Molecular Formula C₉H₅BrO₂S
Molecular Weight 257.11 g/mol
Appearance Solid
Predicted pKa 3.13 ± 0.30[1]
Melting Point 284 °C
Boiling Point 429.7 ± 25.0 °C (Predicted)

Table 2: Qualitative Solubility Information

SolventSolubilityReference/Notes
Dimethyl Sulfoxide (DMSO) SolubleUsed for preparing stock solutions for in vitro assays.[2]
Dichloromethane (DCM) Used in reactionsSuggests at least partial solubility or good suspension.[2]
Ethanol Used in reactionsSuggests at least partial solubility or good suspension.[2]
Aqueous Solutions (low pH) Expected to be poorly solubleThe carboxylic acid is in its neutral form.
Aqueous Solutions (pH > 5.13) Expected to be solubleThe carboxylic acid is deprotonated to the more soluble carboxylate.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To dissolve 5-Bromobenzo[b]thiophene-3-carboxylic acid in an aqueous solution by converting it to its carboxylate salt.

Materials:

  • 5-Bromobenzo[b]thiophene-3-carboxylic acid

  • Deionized water or desired aqueous buffer

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • pH meter or pH indicator strips

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of 5-Bromobenzo[b]thiophene-3-carboxylic acid and add it to the aqueous solution.

  • Begin stirring the suspension.

  • Slowly add the 1 M base solution dropwise to the suspension.

  • Monitor the pH of the solution.

  • Continue adding the base until the solid material dissolves completely. The pH should be at least 2 units above the pKa (i.e., pH ≥ 5.13).

  • If necessary, gently warm the solution to aid dissolution, but be mindful of the compound's stability at elevated temperatures.

Protocol 2: Solubilization Using a Co-solvent System

Objective: To prepare a stock solution of 5-Bromobenzo[b]thiophene-3-carboxylic acid in an organic solvent and dilute it in an aqueous medium.

Materials:

  • 5-Bromobenzo[b]thiophene-3-carboxylic acid

  • Dimethyl Sulfoxide (DMSO) or other suitable organic solvent (e.g., ethanol, DMF)

  • Aqueous buffer or medium for final dilution

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the desired amount of 5-Bromobenzo[b]thiophene-3-carboxylic acid into a suitable vial.

  • Add the minimum required volume of the organic co-solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • For preparing working solutions, slowly add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

Protocol 3: Qualitative Solubility Determination

Objective: To quickly assess the solubility of 5-Bromobenzo[b]thiophene-3-carboxylic acid in various solvents.

Materials:

  • 5-Bromobenzo[b]thiophene-3-carboxylic acid

  • A selection of test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 1-2 mg of 5-Bromobenzo[b]thiophene-3-carboxylic acid to a series of labeled test tubes.

  • To each tube, add 0.5 mL of a different test solvent.

  • Vortex each tube vigorously for 30-60 seconds.

  • Visually inspect each tube for the presence of undissolved solid.

  • Classify the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Start with 5-Bromobenzo[b]thiophene-3-carboxylic acid dissolve_aq Attempt to dissolve in aqueous buffer start->dissolve_aq dissolve_org Attempt to dissolve in organic solvent (e.g., DMSO) start->dissolve_org is_soluble_aq Is it soluble? dissolve_aq->is_soluble_aq ph_adjust Increase pH > 5.13 with base is_soluble_aq->ph_adjust No success Soluble is_soluble_aq->success Yes ph_adjust->is_soluble_aq fail Insoluble is_soluble_org Is it soluble? dissolve_org->is_soluble_org is_soluble_org->success Yes co_solvent Use co-solvent system (e.g., DMSO/water) is_soluble_org->co_solvent No, for aqueous applications co_solvent->success

Caption: Troubleshooting workflow for dissolving 5-Bromobenzo[b]thiophene-3-carboxylic acid.

G cluster_1 pH Adjustment for Aqueous Solubility compound_acid R-COOH (Insoluble) add_base + OH- (Base) compound_acid->add_base compound_salt R-COO- (Soluble) remove_base - OH- (Acid) compound_salt->remove_base add_base->compound_salt remove_base->compound_acid low_ph Low pH (pH < pKa) low_ph->compound_acid high_ph High pH (pH > pKa) high_ph->compound_salt

Caption: Principle of increasing aqueous solubility by pH adjustment.

References

Optimization

Stability of 5-Bromobenzo[b]thiophene-3-carboxylic acid under different conditions

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Bromobenzo[b]thiophene-3-carboxylic acid under various experiment...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Bromobenzo[b]thiophene-3-carboxylic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-Bromobenzo[b]thiophene-3-carboxylic acid?

A1: For long-term storage, 5-Bromobenzo[b]thiophene-3-carboxylic acid should be kept in a tightly sealed container in a dry and dark place at room temperature.[1][2][3]

Q2: Is 5-Bromobenzo[b]thiophene-3-carboxylic acid sensitive to light?

Q3: What is the expected stability of this compound in solution?

A3: The stability of 5-Bromobenzo[b]thiophene-3-carboxylic acid in solution is dependent on the solvent, pH, and temperature. As a carboxylic acid, its solubility and stability can be significantly influenced by the pH of the medium. It is crucial to perform solution stability studies under conditions relevant to your experimental setup.

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Specific incompatibility data is limited. However, as a carboxylic acid, it may react with strong bases. The benzo[b]thiophene ring system can be susceptible to electrophilic substitution, and the bromine atom can participate in cross-coupling reactions.[8] Caution should be exercised when using strong oxidizing or reducing agents.

Q5: How can I identify potential degradation products?

A5: Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are the standard approach to identify potential degradation products.[4][][10] Analytical techniques such as HPLC with UV detection, and mass spectrometry (MS) are essential for separating and identifying these products.[11]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.Verify storage conditions (temperature, light, and moisture protection). Prepare fresh solutions for experiments.
Appearance of new peaks in chromatograms during analysis. Compound degradation under analytical or experimental conditions (e.g., in solution).Perform a forced degradation study to identify potential degradation products and establish the stability-indicating nature of your analytical method.
Low yield in a synthetic reaction using the compound. Instability of the compound under the specific reaction conditions (e.g., high temperature, extreme pH).Evaluate the thermal and pH stability of the compound under conditions mimicking the reaction. Consider using milder reaction conditions if degradation is observed.

Stability Data Summary

While specific experimental data for the stability of 5-Bromobenzo[b]thiophene-3-carboxylic acid is not extensively published, the following tables illustrate how stability data would be presented based on forced degradation studies as recommended by ICH guidelines.[4][7][12]

Table 1: Summary of Forced Degradation Studies (Illustrative Data)

Stress ConditionParametersObservation% Degradation (Illustrative)
Acid Hydrolysis 0.1 M HCl at 60°C for 24hMinor degradation~ 5%
Base Hydrolysis 0.1 M NaOH at 60°C for 24hSignificant degradation~ 25%
Oxidative 3% H₂O₂ at RT for 24hModerate degradation~ 15%
Thermal 80°C for 48hMinor degradation~ 3%
Photolytic ICH Q1B option 2 (UV/Vis light)Moderate degradation~ 12%

Table 2: Solution Stability in Different Solvents (Illustrative Data)

SolventTemperatureTime (h)% Assay of Initial (Illustrative)
Methanol Room Temperature2498%
Acetonitrile Room Temperature2499%
DMSO Room Temperature2497%
Aqueous Buffer (pH 5) Room Temperature2495%
Aqueous Buffer (pH 9) Room Temperature2480%

Experimental Protocols

The following are generalized protocols for assessing the stability of 5-Bromobenzo[b]thiophene-3-carboxylic acid, based on standard pharmaceutical industry practices for stress testing.[4][5][6]

1. Protocol for Forced Degradation Studies

  • Objective: To identify potential degradation products and pathways and to establish the stability-indicating capability of the analytical method.

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of 5-Bromobenzo[b]thiophene-3-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a specified period (e.g., 24 hours).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 80°C) for a specified period (e.g., 48 hours). Dissolve the stressed sample in the initial solvent for analysis.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of acetonitrile and water with a suitable buffer). Use a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize the degradation products.

2. Protocol for Solution Stability Study

  • Objective: To determine the stability of the compound in various solvents over time.

  • Methodology:

    • Prepare solutions of 5-Bromobenzo[b]thiophene-3-carboxylic acid in the solvents of interest (e.g., methanol, acetonitrile, DMSO, and aqueous buffers at different pH values) at a known concentration.

    • Store the solutions under controlled temperature and light conditions.

    • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

    • Analyze the aliquots immediately by a validated HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Plan Define Stability Study Protocol SamplePrep Prepare Samples of 5-Bromobenzo[b]thiophene-3-carboxylic acid Plan->SamplePrep Stress Expose to Stress Conditions (Heat, Light, pH, Oxidation) SamplePrep->Stress Analysis Analyze Samples at Time Points (HPLC, LC-MS) Stress->Analysis Data Collect and Process Data Analysis->Data Degradation Identify Degradation Products and Pathways Data->Degradation Report Generate Stability Report Degradation->Report

Workflow for Stability Testing

Potential_Degradation_Pathways cluster_degradation Potential Degradation Products Parent 5-Bromobenzo[b]thiophene- 3-carboxylic acid Decarboxylation Decarboxylation Product (5-Bromobenzo[b]thiophene) Parent->Decarboxylation Heat Hydrolysis Hydrolysis of Bromo Group (5-Hydroxybenzo[b]thiophene- 3-carboxylic acid) Parent->Hydrolysis Strong Base / Nucleophiles Oxidation Oxidation Product (e.g., Sulfoxide) Parent->Oxidation Oxidizing Agents

Potential Degradation Pathways

References

Troubleshooting

Common impurities in commercial 5-Bromobenzo[b]thiophene-3-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 5-Bromobenzo[b]thiophene-3-carbo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 5-Bromobenzo[b]thiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in commercial 5-Bromobenzo[b]thiophene-3-carboxylic acid?

A1: While the exact impurity profile can vary between suppliers and batches, you may encounter the following types of impurities:

  • Starting Materials: Residual amounts of reactants used in the synthesis, such as p-bromothiophenol and its derivatives.

  • Isomeric Impurities: Positional isomers, for instance, where the bromine atom is at a different position on the benzo[b]thiophene ring, or the carboxylic acid group is at the 2-position instead of the 3-position (e.g., 5-Bromo-benzo[b]thiophene-2-carboxylic acid).

  • Byproducts from Synthesis: Incomplete reactions or side reactions can lead to various byproducts. The specific byproducts will depend on the synthetic route employed by the manufacturer.

  • Degradation Products: Although generally stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures, or UV light) could lead to degradation.

  • Residual Solvents: Solvents used during synthesis and purification may be present in trace amounts.

Q2: My NMR spectrum shows unexpected peaks. What could they be?

A2: Unexpected peaks in the 1H or 13C NMR spectrum could indicate the presence of impurities. Compare your spectrum with the expected chemical shifts for 5-Bromobenzo[b]thiophene-3-carboxylic acid. Minor peaks could correspond to the impurities listed in Q1. For example, a different aromatic splitting pattern might suggest an isomeric impurity. The presence of aliphatic peaks could indicate residual solvents from the purification process.

Q3: My HPLC analysis shows a purity lower than specified by the vendor. What should I do?

A3: First, ensure your analytical method is validated and suitable for detecting potential impurities. If the purity is still lower than specified, it could be due to the presence of one or more of the common impurities. Consider the following steps:

  • Review the Certificate of Analysis (CoA): Check the analytical method used by the supplier and compare it with your own.

  • Peak Identification: If possible, try to identify the impurity peaks using techniques like LC-MS or by comparing with known standards.

  • Purification: If the purity is critical for your experiment, you may need to purify the material further using techniques like recrystallization or column chromatography.

Q4: How can I purify commercial 5-Bromobenzo[b]thiophene-3-carboxylic acid?

A4: Recrystallization is often an effective method for purifying solid organic compounds. A general protocol is provided in the "Experimental Protocols" section below. For more challenging separations, column chromatography on silica gel may be necessary. The choice of solvent system for both techniques will depend on the nature of the impurities.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Purity of the starting material may be variable between batches.1. Always record the lot number of the 5-Bromobenzo[b]thiophene-3-carboxylic acid used. 2. Perform a quick purity check (e.g., melting point or TLC) on each new batch. 3. If possible, re-purify a small amount of the material to see if it improves consistency.
Poor solubility in a reaction solvent The presence of insoluble impurities.1. Filter the solution before use. 2. Consider a different solvent or a solvent mixture. 3. Purify the starting material to remove insoluble components.
Unexpected color in the reaction mixture Trace impurities, which may or may not affect the reaction outcome.1. Monitor the reaction progress carefully (e.g., by TLC or HPLC) to ensure the desired product is forming. 2. If the color persists in the final product, additional purification steps may be required.

Quantitative Data on Impurities

The purity of commercial 5-Bromobenzo[b]thiophene-3-carboxylic acid typically ranges from 97% to over 99%. The table below provides a general overview of potential impurity levels based on common commercial grades. Please note that these are typical ranges and the actual impurity profile should be confirmed by analysis.

Purity Grade Typical Purity (%) Potential Impurity Levels
Standard Grade97 - 98- Total Impurities: 2 - 3% - May contain higher levels of starting materials and byproducts.
High Purity Grade> 98 - 99- Total Impurities: < 2% - Lower levels of starting materials and byproducts.
Ultra-Pure Grade> 99- Total Impurities: < 1% - Isomeric and other impurities are significantly reduced.

Experimental Protocols

HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Gradient Example: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

¹H NMR Analysis
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Concentration: Approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure:

    • Accurately weigh the sample and dissolve it in the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Process the spectrum (phasing, baseline correction, and integration).

    • Compare the obtained spectrum with a reference spectrum to identify any impurity peaks.

Recrystallization Protocol for Purification
  • Solvent Selection: Choose a solvent in which 5-Bromobenzo[b]thiophene-3-carboxylic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good solvent choices can include acetic acid, ethanol, or a mixture of ethanol and water.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Impurity Troubleshooting Workflow

Impurity_Troubleshooting start Start: Unexpected Experimental Result (e.g., low yield, side product) check_purity Check Purity of Starting Material (e.g., HPLC, NMR, TLC) start->check_purity is_pure Is Purity as Expected? check_purity->is_pure investigate_reaction Investigate Other Reaction Parameters (e.g., temperature, catalyst, solvent) is_pure->investigate_reaction  Yes identify_impurity Attempt to Identify Impurity (e.g., LC-MS, reference standards) is_pure->identify_impurity No purify Purify Starting Material (e.g., Recrystallization, Chromatography) re_run_exp Re-run Experiment with Purified Material purify->re_run_exp problem_solved Problem Solved re_run_exp->problem_solved investigate_reaction->problem_solved is_reactive Is the Impurity Potentially Reactive Under Reaction Conditions? identify_impurity->is_reactive is_reactive->purify Yes is_reactive->investigate_reaction No

Caption: Workflow for troubleshooting experimental issues related to potential impurities.

Optimization

Troubleshooting NMR peak assignments for benzothiophene derivatives

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the NMR analysis of benzothiophene derivatives. Frequently Asked...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the NMR analysis of benzothiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for unsubstituted benzothiophene?

A1: The chemical shifts for unsubstituted benzothiophene can serve as a baseline for interpreting spectra of its derivatives. Electron-donating or electron-withdrawing substituents can cause significant deviations from these values.[1]

¹H and ¹³C NMR Chemical Shifts for Benzothiophene in CDCl₃

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2 ~7.42 ~124.5
H-3 ~7.33 ~122.5
H-4 ~7.88 ~124.3
H-5 ~7.36 ~124.4
H-6 ~7.34 ~123.6
H-7 ~7.82 ~121.7
C-3a - ~139.8
C-7a - ~139.4

Data compiled from various sources. Exact values may vary based on experimental conditions.[2][3]

Q2: Why are the quaternary carbon signals (C-3a, C-7a) in my ¹³C NMR spectrum so weak?

A2: It is common for quaternary carbon signals in ¹³C NMR spectra to be weaker than those of protonated carbons for two main reasons:

  • Lack of Nuclear Overhauser Effect (NOE): In proton-decoupled ¹³C NMR, the signal intensity of carbons with attached protons is enhanced by the NOE. Quaternary carbons lack this enhancement and thus appear weaker.[4]

  • Longer Relaxation Times (T₁): Quaternary carbons often have longer spin-lattice relaxation times.[4] If the delay between pulses in the NMR experiment is too short, these carbons do not fully relax, leading to a decrease in signal intensity.[4] To enhance these signals, increase the relaxation delay (d1) in your acquisition parameters.

Q3: I see extra peaks in my spectrum that don't belong to my compound. What are they?

A3: These are likely signals from residual solvent or water. Deuterated solvents are never 100% pure and will always show peaks for the residual, partially protonated solvent.[5] The chemical shift of water is highly dependent on the solvent, temperature, and concentration.[6][7]

Common NMR Solvents: Residual Proton and Carbon Peaks

Solvent Residual ¹H Peak (ppm) & Multiplicity ¹³C Peak (ppm) & Multiplicity Water Peak (ppm)
Chloroform-d (CDCl₃) 7.26 (singlet) 77.2 (triplet) ~1.56
DMSO-d₆ 2.50 (quintet) 39.5 (septet) ~3.33
Acetone-d₆ 2.05 (quintet) 206.7 (singlet), 29.9 (septet) ~2.84
Benzene-d₆ 7.16 (singlet) 128.4 (triplet) ~0.40
Methanol-d₄ 3.31 (quintet), 4.87 (singlet, OH) 49.1 (septet) ~4.87

Values are approximate and can vary with experimental conditions.[5][7]

Q4: How do substituents affect the chemical shifts in benzothiophene derivatives?

A4: The electronic nature of substituents significantly impacts the chemical shifts of nearby protons and carbons.

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CHO): These groups deshield nearby nuclei, causing their signals to shift downfield (to a higher ppm value).[1][8]

  • Electron-Donating Groups (e.g., -NH₂, -OH, -OCH₃): These groups shield nearby nuclei, causing their signals to shift upfield (to a lower ppm value).[8] The effects are most pronounced at the ortho and para positions relative to the substituent.

Troubleshooting Guides

Guide 1: Overlapping Aromatic Signals

Symptom: The aromatic region of the ¹H NMR spectrum (typically 7.0-8.5 ppm) appears as a broad, unresolved "hump" or a series of overlapping multiplets, making it impossible to extract coupling constants or assign individual protons.[4] This is a frequent issue, especially with symmetrically substituted derivatives where chemical shifts can be very similar.[4]

Troubleshooting Workflow:

G cluster_0 start Start: Overlapping Aromatic Signals solvent Change Solvent (e.g., CDCl₃ to Benzene-d₆) start->solvent resolved Signals Resolved solvent->resolved Yes not_resolved Still Overlapping solvent->not_resolved No temp Vary Temperature temp->resolved Yes not_resolved2 Still Overlapping temp->not_resolved2 No field Increase Magnetic Field Strength (e.g., 400 MHz to 600 MHz) field->resolved Yes not_resolved3 Still Overlapping field->not_resolved3 No nmr_2d Acquire 2D NMR Spectra (COSY, HSQC, HMBC) nmr_2d->resolved not_resolved->temp not_resolved2->field not_resolved3->nmr_2d G cluster_1 start Unexpected Chemical Shifts Observed cause1 Solvent Effects start->cause1 cause2 Substituent Effects (Electronic/Steric) start->cause2 cause3 Oxidation State (e.g., Sulfone/Sulfoxide) start->cause3 cause4 Concentration Effects start->cause4 action1 Run spectrum in a different solvent (e.g., DMSO-d₆) cause1->action1 action2 Compare with known data for similar substitution patterns cause2->action2 action3 Check other analytical data (MS, IR) for oxidation cause3->action3 action4 Run spectrum at a lower concentration cause4->action4

References

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-Bromobenzo[b]thiophene-3-carboxylic Acid

Welcome to the technical support center for the synthesis of 5-Bromobenzo[b]thiophene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshootin...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromobenzo[b]thiophene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route to 5-Bromobenzo[b]thiophene-3-carboxylic acid?

A1: A robust and frequently employed route involves a multi-step synthesis starting from 4-bromothiophenol. The general sequence includes S-alkylation followed by an acid-catalyzed cyclization and subsequent functionalization at the 3-position.

Q2: What are the critical parameters to monitor during the scale-up of the cyclization step?

A2: When scaling up the acid-catalyzed cyclization, typically using a strong acid like polyphosphoric acid (PPA), temperature control is paramount. Exothermic reactions can lead to side product formation. Additionally, efficient stirring is crucial, as viscous mixtures or slurries can form, leading to poor heat transfer and localized overheating. The use of a co-solvent like heptane can sometimes help to manage viscosity and drive the reaction to completion by precipitating the product.[1]

Q3: How can I introduce the carboxylic acid group at the 3-position of the 5-bromobenzo[b]thiophene intermediate?

A3: A common method is the Vilsmeier-Haack formylation to introduce a formyl group (-CHO) at the 3-position, followed by oxidation to the carboxylic acid. The Vilsmeier-Haack reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).

Q4: What are the main challenges in purifying the final product, 5-Bromobenzo[b]thiophene-3-carboxylic acid?

A4: The primary challenges in purification include removing unreacted starting materials, de-brominated impurities, and isomers formed during the synthesis. Due to the carboxylic acid functionality, the product's solubility can be manipulated by adjusting the pH of the aqueous solution. Precipitation by acidification followed by recrystallization from a suitable solvent system is a common and effective purification strategy.

Troubleshooting Guide

Issue Possible Cause Recommended Solutions
Low Yield in Cyclization Step Incomplete reaction due to insufficient acid strength or deactivation.- Ensure the polyphosphoric acid (PPA) is of good quality and sufficient quantity. - Consider using a stronger acid catalyst system if necessary. - Increase reaction time and/or temperature, monitoring for decomposition.
Poor mixing due to high viscosity of the reaction mixture.- Use a robust mechanical stirrer. - Consider the addition of a high-boiling inert co-solvent to improve fluidity.[1]
Formation of Impurities Overheating or prolonged reaction times leading to side reactions.- Implement precise temperature control, especially during exothermic additions. - Optimize the reaction time by monitoring the reaction progress using TLC or HPLC.
Presence of moisture in starting materials or solvents.- Use anhydrous solvents and dry starting materials.
Incomplete Vilsmeier-Haack Formylation The Vilsmeier reagent is a relatively weak electrophile.- Ensure the benzothiophene substrate is sufficiently electron-rich for the reaction to proceed efficiently. - Use a slight excess of the Vilsmeier reagent. - Optimize reaction temperature and time.
Hydrolysis of the Vilsmeier reagent before it can react.- Perform the reaction under strictly anhydrous conditions.
Product is an Oil or Difficult to Crystallize Presence of impurities that inhibit crystallization.- Wash the crude product with appropriate solvents to remove soluble impurities. - Attempt purification by column chromatography before crystallization. - Try different recrystallization solvents or solvent mixtures.
The product is not fully protonated or is forming a salt.- Carefully adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid to ensure complete precipitation.

Experimental Protocols

Synthesis of 5-Bromobenzo[b]thiophene

This protocol is based on the reaction of 4-bromothiophenol with an acetaldehyde equivalent followed by cyclization.

  • S-Alkylation: In a suitable reactor, dissolve 4-bromothiophenol in a solvent such as toluene. Add a base, for example, sodium hydroxide. To this solution, add bromoacetaldehyde dimethyl acetal dropwise at a controlled temperature. Stir the reaction mixture until completion, which can be monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude S-alkylated intermediate.

  • Cyclization: Add the crude intermediate to polyphosphoric acid (PPA) at an elevated temperature (e.g., 80-120 °C) under vigorous stirring. Monitor the reaction progress by TLC or HPLC.

  • Isolation: Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice. The product will precipitate as a solid. Filter the solid, wash it thoroughly with water to remove the acid, and then dry it to obtain crude 5-bromobenzo[b]thiophene.

Synthesis of 5-Bromobenzo[b]thiophene-3-carbaldehyde (via Vilsmeier-Haack Reaction)
  • Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature (e.g., 0-5 °C).

  • Formylation: Dissolve the 5-bromobenzo[b]thiophene in DMF and cool the solution. Add the freshly prepared Vilsmeier reagent dropwise to the solution, maintaining a low temperature. After the addition, allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Hydrolysis: Once the reaction is complete, pour the mixture onto ice and basify with a solution of sodium hydroxide or sodium carbonate to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude aldehyde can be purified by column chromatography or recrystallization.

Oxidation to 5-Bromobenzo[b]thiophene-3-carboxylic acid
  • Oxidation: Dissolve the 5-bromobenzo[b]thiophene-3-carbaldehyde in a suitable solvent like acetic acid or a mixture of t-butanol and water. Add an oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂) in the presence of a scavenger like hydrogen peroxide or 2-methyl-2-butene.

  • Work-up and Isolation: After the oxidation is complete, quench any remaining oxidizing agent. If the product precipitates, it can be filtered. Otherwise, extract the product into an organic solvent after acidification of the aqueous layer.

  • Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).

Data Presentation

Table 1: Typical Reaction Conditions for Key Synthetic Steps

Step Reactants Solvent Catalyst/Reagent Temperature (°C) Typical Yield
S-Alkylation 4-Bromothiophenol, Bromoacetaldehyde dimethyl acetalTolueneNaOH25-50>90%
Cyclization S-alkylated intermediateNone or ChlorobenzenePolyphosphoric Acid (PPA)80-12070-85%
Formylation 5-Bromobenzo[b]thiopheneDMFPOCl₃0 - 7060-80%
Oxidation 5-Bromobenzo[b]thiophene-3-carbaldehydeAcetic Acid/WaterKMnO₄25-4085-95%

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_intermediates Intermediates cluster_final Final Product 4-Bromothiophenol 4-Bromothiophenol S_Alkylation S-Alkylation 4-Bromothiophenol->S_Alkylation Bromoacetaldehyde_dimethyl_acetal Bromoacetaldehyde dimethyl acetal Bromoacetaldehyde_dimethyl_acetal->S_Alkylation Intermediate_1 S-Alkylated Intermediate S_Alkylation->Intermediate_1 Cyclization Cyclization Intermediate_2 5-Bromobenzo[b]thiophene Cyclization->Intermediate_2 Formylation Vilsmeier-Haack Formylation Intermediate_3 5-Bromobenzo[b]thiophene- 3-carbaldehyde Formylation->Intermediate_3 Oxidation Oxidation Final_Product 5-Bromobenzo[b]thiophene- 3-carboxylic acid Oxidation->Final_Product Intermediate_1->Cyclization Intermediate_2->Formylation Intermediate_3->Oxidation troubleshooting_logic Start Low Product Yield Observed Check_Completion Is the reaction complete (TLC/HPLC)? Start->Check_Completion Check_Stirring Is the reaction mixture stirring effectively? Check_Completion->Check_Stirring No End Yield Improved Check_Completion->End Yes Check_Temp Is the temperature correct? Check_Stirring->Check_Temp No Improve_Stirring Improve mechanical stirring or add a co-solvent. Check_Stirring->Improve_Stirring Yes Check_Reagents Are the reagents of good quality? Check_Temp->Check_Reagents No Adjust_Temp Adjust temperature to the optimal value. Check_Temp->Adjust_Temp Yes Increase_Time Increase reaction time and/or temperature. Check_Reagents->Increase_Time No Use_New_Reagents Use fresh/purified reagents. Check_Reagents->Use_New_Reagents Yes Increase_Time->End Improve_Stirring->End Adjust_Temp->End Use_New_Reagents->End

References

Optimization

Preventing decomposition of 5-Bromobenzo[b]thiophene-3-carboxylic acid during reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromobenzo[b]thiophene-3-carboxylic acid....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromobenzo[b]thiophene-3-carboxylic acid. The information provided is intended to help prevent its decomposition during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for 5-Bromobenzo[b]thiophene-3-carboxylic acid?

Q2: I am planning an esterification reaction. What conditions are recommended to prevent decomposition of the starting material?

A2: To prevent decomposition during esterification, it is advisable to use mild, room-temperature conditions with a suitable coupling agent. A proven method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 4-(Dimethylamino)pyridine (DMAP) as a catalyst in a solvent like Dichloromethane (DCM).[2] This approach avoids the high temperatures and strong acids often associated with Fischer esterification, which could promote decarboxylation.[3]

Q3: For an amidation reaction, what coupling reagents are most effective and least likely to cause decomposition?

A3: Similar to esterification, mild coupling reagents are recommended for amidation to avoid decomposition. The combination of EDCI and DMAP at room temperature has been successfully used to form amides from 5-Bromobenzo[b]thiophene-3-carboxylic acid.[2] Other common and effective peptide coupling reagents that work under mild conditions include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[4][5] These reagents are known for their efficiency and for minimizing side reactions.[4][5]

Q4: Can I use strong bases like sodium hydroxide with this compound?

A4: While strong bases like NaOH can be used, for instance in saponification to hydrolyze an ester back to the carboxylic acid, the temperature should be carefully controlled.[2] In a published procedure, this hydrolysis was conducted at a moderate temperature of 50 °C, suggesting that high temperatures in the presence of a strong base might lead to decomposition.[2] For other applications, using milder organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally recommended, especially during coupling reactions.[6]

Troubleshooting Guides

Issue: Low yield or no product in esterification/amidation reactions.

Possible Cause 1: Decomposition of 5-Bromobenzo[b]thiophene-3-carboxylic acid.

  • Troubleshooting Steps:

    • Lower the reaction temperature: Avoid heating the reaction mixture unless necessary. Most coupling reactions with agents like EDCI can proceed efficiently at room temperature.[2]

    • Use a milder coupling agent/catalyst system: If you are using harsh conditions (e.g., strong acid catalysis for esterification), switch to a milder protocol such as EDCI/DMAP.[2]

    • Check the pH of the reaction: Highly acidic or basic conditions can promote decarboxylation. Use non-nucleophilic organic bases like DIPEA if a base is required.

Possible Cause 2: Ineffective activation of the carboxylic acid.

  • Troubleshooting Steps:

    • Ensure anhydrous conditions: Water can hydrolyze the activated intermediate. Use anhydrous solvents and dry glassware.

    • Choose the appropriate coupling reagent: For sterically hindered amines or alcohols, a more powerful coupling reagent like HATU may be required.[4]

    • Check the quality of the coupling reagents: Ensure that your coupling reagents (e.g., EDCI, HATU) have not degraded.

Data Presentation

The following table summarizes recommended reaction conditions for esterification and amidation of 5-Bromobenzo[b]thiophene-3-carboxylic acid to minimize decomposition.

ReactionReagentsCatalystSolventTemperatureTimeReference
Esterification 5-Bromobenzo[b]thiophene-3-carboxylic acid, Anhydrous EthanolEDCI (2.0 equiv.), DMAP (4.0 equiv.)DCMRoom Temp.~7.75 h[2]
Amidation 5-Bromobenzo[b]thiophene-3-carboxylic acid, AmineEDCI (2.0 equiv.), DMAP (4.0 equiv.)DCMRoom Temp.Varies[2]
Ester Hydrolysis Ethyl 5-bromobenzo[b]thiophene-3-carboxylateNaOH (2.5 equiv.)EtOH/H₂O50 °C~40 min[2]

Experimental Protocols

Protocol 1: Esterification of 5-Bromobenzo[b]thiophene-3-carboxylic acid[2]
  • To a round-bottom flask, add 5-Bromobenzo[b]thiophene-3-carboxylic acid (1.0 equiv.), DMAP (4.0 equiv.), and EDCI (2.0 equiv.).

  • Add anhydrous Dichloromethane (DCM) to the flask.

  • Stir the reaction mixture for 5 minutes at room temperature.

  • Add anhydrous ethanol to the mixture.

  • Continue stirring at room temperature for approximately 7.75 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Work up the reaction mixture as required for purification.

Protocol 2: Amidation of 5-Bromobenzo[b]thiophene-3-carboxylic acid[2]
  • In a round-bottom flask, combine 5-Bromobenzo[b]thiophene-3-carboxylic acid (1.0 equiv.), DMAP (4.0 equiv.), and EDCI (2.0 equiv.).

  • Add anhydrous Dichloromethane (DCM).

  • Stir the mixture for 5 minutes at room temperature.

  • Add the desired amine (1.2 equiv.).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, evaporate the solvent.

  • Perform an appropriate work-up for product purification.

Visualizations

experimental_workflow start Start reagents Combine: - 5-Bromobenzo[b]thiophene-3-carboxylic acid - EDCI - DMAP start->reagents solvent Add Anhydrous DCM reagents->solvent stir1 Stir for 5 min at Room Temp. solvent->stir1 add_reactant Add Alcohol or Amine stir1->add_reactant stir2 Stir at Room Temp. add_reactant->stir2 monitor Monitor by TLC stir2->monitor monitor->stir2 Incomplete workup Work-up & Purification monitor->workup Reaction Complete end End Product workup->end

Caption: General workflow for esterification and amidation reactions.

troubleshooting_logic issue Low Reaction Yield cause1 Decomposition of Starting Material? issue->cause1 solution1a Lower Reaction Temperature cause1->solution1a Yes solution1b Use Milder Reagents (e.g., EDCI/DMAP) cause1->solution1b Yes cause2 Ineffective Carboxylic Acid Activation? cause1->cause2 No success Improved Yield solution1a->success solution1b->success solution2a Ensure Anhydrous Conditions cause2->solution2a Yes solution2b Check Reagent Quality cause2->solution2b Yes solution2a->success solution2b->success

Caption: Troubleshooting logic for low reaction yields.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of Benzo[b]thiophene-3-carboxylic Acid Derivatives as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its versatile pharmacological activities.[1][2][3] De...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its versatile pharmacological activities.[1][2][3] Derivatives of this core structure have been extensively explored for a range of therapeutic applications, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties.[1][2][3][4] This guide provides a comparative overview of the anticancer activity of a series of novel benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, with a focus on their efficacy as inhibitors of the RhoA/ROCK signaling pathway, a key regulator of cellular processes involved in tumor growth and metastasis.[5][6][7]

Data Presentation: Comparative Anticancer Activity

Recent research has focused on the synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, starting from 5-bromobenzo[b]thiophene-3-carboxylic acid, to enhance anti-proliferative activity.[5][6][7] The following table summarizes the in vitro anti-proliferative activity (IC₅₀ in μM) of selected derivatives against two human breast cancer cell lines, MDA-MB-231 and MCF-7. The structure-activity relationship studies indicated that the presence of a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol group at the C-5 position contributed significantly to the observed activity.[5][6][7]

Compound IDR Group (at C-3 Carboxamide)MDA-MB-231 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
b5 4-fluorophenethyl1.831.95
b6 4-chlorophenethyl1.811.87
b11 4-(trifluoromethyl)benzyl1.801.90
b12 4-(trifluoromethoxy)benzyl1.761.82
b19 2-morpholinoethyl1.521.68

Data extracted from a 2024 study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. Lower IC₅₀ values indicate higher potency.[5][6]

Experimental Protocols

The methodologies outlined below are representative of the synthesis and biological evaluation of benzo[b]thiophene derivatives as anticancer agents.

General Synthesis of Benzo[b]thiophene-3-carboxamide Derivatives

The synthesis of the target compounds generally begins with 5-bromobenzo[b]thiophene-3-carboxylic acid. The workflow involves several key steps including esterification, a palladium-catalyzed coupling reaction (e.g., Suzuki coupling) to introduce substituents at the C-5 position, hydrolysis of the ester, and finally, amide coupling to generate the final carboxamide derivatives.[5][7]

Synthetic_Workflow start 5-Bromobenzo[b]thiophene- 3-carboxylic acid pre1 Esterification (e.g., EtOH, EDCI, DMAP) Ethyl 5-bromobenzo[b]thiophene-3-carboxylate start->pre1 pre2 Suzuki Coupling (e.g., Pyrazole boronic acid, Pd(dppf)Cl2) Ethyl 5-(pyrazolyl)benzo[b]thiophene-3-carboxylate pre1->pre2 pre3 Hydrolysis (e.g., NaOH) 5-(pyrazolyl)benzo[b]thiophene- 3-carboxylic acid pre2->pre3 final Amide Coupling (e.g., Desired amine, HATU, DIPEA) Final Carboxamide Derivatives pre3->final oxidation Oxidation (e.g., m-CPBA) Final 1,1-Dioxide Derivatives final->oxidation RhoA_ROCK_Pathway cluster_membrane Cell Membrane RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GAPs GAPs RhoA_GTP->GAPs Inactivates ROCK ROCK RhoA_GTP->ROCK Activates GEFs GEFs GEFs->RhoA_GDP Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (p-MLC) MLC->pMLC Actin Stress Fiber Formation & Actomyosin Contractility pMLC->Actin Migration Cell Migration & Invasion Actin->Migration b19 Compound b19 (Inhibitor) b19->RhoA_GTP Inhibits

References

Comparative

A Comparative Guide to 5-Bromobenzo[b]thiophene-3-carboxylic Acid and Other Halogenated Benzothiophenes in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of 5-Bromobenzo[b]thiophene-3-carboxylic acid with other halogenated benzothiophene analogs, focusing on their s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Bromobenzo[b]thiophene-3-carboxylic acid with other halogenated benzothiophene analogs, focusing on their synthesis, physicochemical properties, and biological activities. The information herein is supported by available experimental data to assist researchers in making informed decisions for drug design and development.

Executive Summary

Benzothiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Halogenation of the benzothiophene scaffold is a key strategy to modulate the physicochemical and biological properties of these molecules, influencing their potency, selectivity, and pharmacokinetic profiles.[2] 5-Bromobenzo[b]thiophene-3-carboxylic acid has emerged as a versatile building block in the synthesis of targeted therapies, particularly in the development of anticancer agents. This guide will delve into a comparative analysis of this compound against its chloro, iodo, and fluoro counterparts, with a focus on anticancer and antimicrobial activities.

Physicochemical Properties

The nature of the halogen substituent at the 5-position of the benzo[b]thiophene ring significantly influences the molecule's electronic and lipophilic character. These properties, in turn, affect receptor binding, membrane permeability, and metabolic stability.

Table 1: Calculated Physicochemical Properties of 5-Halogenated Benzo[b]thiophene-3-carboxylic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
5-Fluorobenzo[b]thiophene-3-carboxylic acidC₉H₅FO₂S196.202.612
5-Chlorobenzo[b]thiophene-3-carboxylic acidC₉H₅ClO₂S212.653.112
5-Bromobenzo[b]thiophene-3-carboxylic acidC₉H₅BrO₂S257.103.312
5-Iodobenzo[b]thiophene-3-carboxylic acidC₉H₅IO₂S304.103.812

Note: Data is computationally generated and serves as a relative comparison.

Biological Activities: A Comparative Overview

While direct, side-by-side comparative studies of the 5-halogenated benzo[b]thiophene-3-carboxylic acid series are limited in publicly available literature, structure-activity relationship (SAR) trends can be inferred from research on related halogenated heterocyclic compounds.

Anticancer Activity

Halogenated benzothiophenes have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling pathways involved in cell proliferation and metastasis.[3][4] One such pathway is the RhoA/ROCK signaling cascade, which plays a crucial role in cancer cell migration and invasion.[3][4]

5-Bromobenzo[b]thiophene-3-carboxylic acid has been utilized as a starting material for the synthesis of potent inhibitors of the RhoA/ROCK pathway.[3][5] Although explicit IC50 values for the parent acid are not provided, the resulting derivatives show significant anti-proliferative activity.[3] The nature of the halogen can influence the binding affinity and inhibitory potency against target proteins. Generally, the trend in activity for halogenated compounds is not straightforward and can be target-dependent.

Table 2: Anticancer Activity of Halogenated Benzothiophene Derivatives (Representative Data)

Compound DerivativeCancer Cell LineActivity MetricValueReference
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (from 5-bromo precursor)MDA-MB-231 (Breast)GI50< 10 µM[3]
3-chlorobenzo[b]thiophene derivativeA2780 (Ovarian)IC500.4 ± 0.3 μM[6]
Thiazolidinone derivative with a 4,5,6,7-tetrahydrobenzo[b]thiophen-3-ylcarboxamide moietyVariousGI50< 0.01–0.02 μM[7]

Note: The data presented is for derivatives and not the parent carboxylic acids, illustrating the potential of the halogenated benzothiophene scaffold.

Antimicrobial Activity

Studies on 3-halogenated benzo[b]thiophenes have shown that chloro and bromo derivatives exhibit significant activity against Gram-positive bacteria and fungi, while iodo-substituted analogs are often less potent. This suggests that the electronegativity and size of the halogen are critical for antimicrobial efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key biological assays.

Synthesis of 5-Halogenated Benzo[b]thiophene-3-carboxylic Acids

The synthesis of these compounds typically involves multi-step reaction sequences. For instance, 5-Bromobenzo[b]thiophene-3-carboxylic acid can be prepared from p-bromothiophenol.[8] The synthesis of the fluoro analog, 5-Fluorobenzo[b]thiophene-3-carboxylic acid, has also been documented.[9]

cluster_synthesis General Synthesis Workflow start Starting Material (e.g., p-halothiophenol) intermediate1 Intermediate Formation (e.g., Alkylation/Acylation) start->intermediate1 Reaction with appropriate reagent cyclization Intramolecular Cyclization intermediate1->cyclization Cyclization conditions (e.g., acid catalysis) product 5-Halogenated Benzo[b]thiophene -3-carboxylic Acid cyclization->product

Caption: General synthetic workflow for 5-halogenated benzothiophenes.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle-only control. Incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

RhoA/ROCK Pathway Inhibition Assay

The inhibition of the RhoA/ROCK pathway can be assessed by measuring the phosphorylation of downstream targets like Myosin Phosphatase Target Subunit 1 (MYPT1).[10]

Protocol:

  • Cell Lysis: Treat cells with the test compounds and then lyse the cells to extract proteins.

  • Kinase Assay: Use a commercial Rho-associated kinase (ROCK) activity assay kit. These kits typically provide a substrate (e.g., recombinant MYPT1) coated on a 96-well plate.[11]

  • Incubation: Add cell lysates or purified active ROCK enzyme along with the test compounds to the wells and incubate to allow for the phosphorylation reaction.

  • Detection: Use a specific antibody that recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1).

  • Signal Quantification: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chromogenic substrate. The resulting colorimetric signal is measured using a microplate reader.

cluster_pathway RhoA/ROCK Signaling Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation Substrates Downstream Substrates (e.g., MYPT1) ROCK->Substrates Phosphorylation Cellular_Effects Cellular Effects (Migration, Invasion) Substrates->Cellular_Effects Halogenated_Benzothiophene Halogenated Benzothiophene (Inhibitor) Halogenated_Benzothiophene->ROCK Inhibition

Caption: Inhibition of the RhoA/ROCK signaling pathway.

Conclusion

5-Bromobenzo[b]thiophene-3-carboxylic acid and its halogenated analogs represent a promising scaffold for the development of novel therapeutics, particularly in oncology. While direct comparative data is sparse, the available literature suggests that the nature of the halogen substituent at the 5-position significantly impacts the biological activity. The bromo and chloro derivatives appear to be particularly effective in conferring anticancer and antimicrobial properties. Further systematic studies are warranted to fully elucidate the structure-activity relationships within this series of compounds to guide the rational design of more potent and selective drug candidates.

References

Validation

A Comparative Guide to the Structure-Activity Relationship of 5-Bromobenzo[b]thiophene-3-carboxylic Acid Analogs as RhoA/ROCK Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of 5-Bromobenzo[b]thiophene-3-carboxylic acid analogs, with a focus on their structure-activity relationship...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Bromobenzo[b]thiophene-3-carboxylic acid analogs, with a focus on their structure-activity relationship (SAR) as anticancer agents targeting the RhoA/ROCK signaling pathway. The information presented is collated from recent studies to aid in the rational design of novel therapeutic agents.

Introduction

The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Recent research has focused on the development of benzo[b]thiophene-3-carboxylic acid analogs as potent inhibitors of the RhoA/ROCK signaling pathway. This pathway is a crucial regulator of cellular processes such as cytoskeletal organization, cell proliferation, and migration, and its dysregulation is implicated in tumor growth and metastasis.[2][3] The 5-bromo substitution on the benzo[b]thiophene core serves as a key handle for synthetic modifications to explore the SAR and optimize the pharmacological profile of these compounds.

Target Pathway: RhoA/ROCK Signaling

The Rho family of small GTPases, including RhoA, act as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state.[4] Upon activation by guanine nucleotide exchange factors (GEFs), RhoA-GTP binds to and activates its downstream effectors, most notably the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[5] Activated ROCK phosphorylates a multitude of substrates, leading to the promotion of actin-myosin contractility, stress fiber formation, and focal adhesion, which are critical for cancer cell invasion and metastasis.[6][7] Therefore, inhibition of the RhoA/ROCK pathway presents a promising strategy for anticancer drug development.[8]

Below is a diagram illustrating the key components of the RhoA/ROCK signaling pathway.

RhoA_ROCK_Pathway GPCR GPCRs GEFs GEFs GPCR->GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP GTP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation Substrates Downstream Substrates ROCK->Substrates Phosphorylation Cytoskeletal_Changes Cytoskeletal Reorganization (Stress Fibers, Focal Adhesions) Substrates->Cytoskeletal_Changes Cellular_Effects Cell Proliferation, Migration, Invasion Cytoskeletal_Changes->Cellular_Effects Inhibitor 5-Bromobenzo[b]thiophene-3- carboxylic acid analogs Inhibitor->RhoA_GTP Inhibition

Caption: The RhoA/ROCK signaling pathway and the point of inhibition.

Structure-Activity Relationship (SAR) Analysis

A recent study by Liang et al. (2024) synthesized a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives and evaluated their anti-proliferative activity against MDA-MB-231 and MCF-7 breast cancer cell lines.[2] The core structure, 5-bromobenzo[b]thiophene-3-carboxylic acid, was modified at the C3 and C5 positions to investigate the SAR.

The key findings from the study indicate that:

  • Modification at the C3 position: The presence of a carboxamide group at the C3 position was found to be crucial for the anti-proliferative activity.[2]

  • Modification at the C5 position: Substitution of the bromine atom at the C5 position with a 1-methyl-1H-pyrazol group further enhanced the anticancer activity.[2]

The following table summarizes the structure and reported biological activity of representative analogs. Due to the limited availability of specific IC50 values in the primary literature, a qualitative description of the activity is provided.

Compound IDR1 (C3-position)R2 (C5-position)Cell LineAnti-proliferative Activity
Parent -COOH-Br--
Series a Various amides-BrMDA-MB-231, MCF-7Moderate activity
Series b Various amides1-methyl-1H-pyrazolMDA-MB-231, MCF-7Enhanced activity
b19 4-phenoxypiperidin-1-yl-methanone1-methyl-1H-pyrazolMDA-MB-231Significant inhibition of proliferation, migration, and invasion[2]

Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of these benzothiophene derivatives.

Synthesis of 5-Bromobenzo[b]thiophene-3-carboxylic Acid Analogs

A general synthetic workflow for the preparation of the target compounds is outlined below.

Synthesis_Workflow Start 5-Bromobenzo[b]thiophene- 3-carboxylic acid Amide_Coupling Amide Coupling (EDCI, HOBt) Start->Amide_Coupling Amide_Analogs C3-Amide Analogs (Series a) Amide_Coupling->Amide_Analogs Suzuki_Coupling Suzuki Coupling (Pd catalyst, boronic acid) Amide_Analogs->Suzuki_Coupling Final_Analogs C3-Amide, C5-Pyrazol Analogs (Series b) Suzuki_Coupling->Final_Analogs

Caption: General synthetic workflow for analog preparation.

Procedure:

  • Amide Formation (C3-modification): 5-Bromobenzo[b]thiophene-3-carboxylic acid is coupled with a variety of amines using standard amide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Suzuki Coupling (C5-modification): The resulting 5-bromo-N-substituted-benzo[b]thiophene-3-carboxamide is then subjected to a Suzuki coupling reaction with a boronic acid or ester (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a solvent mixture such as dioxane/water.

  • Purification: The final products are purified by column chromatography on silica gel.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Cell Migration and Invasion Assays (Transwell Assay)

The effect of the compounds on cell migration and invasion can be assessed using a Transwell chamber assay.

Procedure:

  • Cell Seeding: Cells are seeded in the upper chamber of the Transwell insert (with or without a Matrigel coating for invasion and migration assays, respectively).

  • Compound Treatment: The cells are treated with the test compounds in serum-free medium in the upper chamber, while the lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The plates are incubated for a specified period (e.g., 24-48 hours) to allow for cell migration or invasion.

  • Cell Staining and Counting: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Conclusion

The 5-Bromobenzo[b]thiophene-3-carboxylic acid scaffold represents a promising starting point for the development of novel anticancer agents targeting the RhoA/ROCK signaling pathway. The SAR studies indicate that modifications at both the C3 and C5 positions are critical for enhancing the anti-proliferative activity of these analogs. Specifically, the introduction of a carboxamide at C3 and a 1-methyl-1H-pyrazol moiety at C5 has been shown to be a favorable strategy. Further optimization of these lead compounds could result in the development of potent and selective RhoA/ROCK inhibitors with therapeutic potential in oncology.

References

Comparative

In Vitro Evaluation of Anticancer Agents Derived from Benzo[b]thiophene Scaffolds: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the in vitro anticancer activity of various derivatives of benzo[b]thiophene, with a focus on compounds struct...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of various derivatives of benzo[b]thiophene, with a focus on compounds structurally related to 5-Bromobenzo[b]thiophene-3-carboxylic acid. The data presented is compiled from recent studies and aims to offer an objective overview of the performance of these agents against several human cancer cell lines. This document includes quantitative data on cytotoxic and anti-proliferative activities, detailed experimental protocols for key assays, and a visualization of a key signaling pathway targeted by these compounds.

Comparative Analysis of Anticancer Activity

The in vitro efficacy of several series of benzo[b]thiophene derivatives has been evaluated against a panel of human cancer cell lines. The primary metric for anticancer activity is the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), which indicates the concentration of a compound required to inhibit the growth of 50% of the cancer cells. The following tables summarize the cytotoxic and anti-proliferative activities of different classes of benzo[b]thiophene derivatives.

Table 1: Cytotoxicity of Brominated Acetophenone Derivatives

This table presents the IC50 values (in µg/mL) of brominated acetophenone derivatives against various human cancer cell lines and a normal breast epithelial cell line, as determined by the MTT assay.[1]

CompoundMCF-7 (Breast Adenocarcinoma)A549 (Alveolar Adenocarcinoma)Caco2 (Colorectal Adenocarcinoma)PC3 (Prostate Adenocarcinoma)MCF12F (Normal Breast Epithelial)
5c < 1011.80 ± 0.8918.40 ± 4.70< 10> 100
Cisplatin (15 µg/mL) 73.10 ± 2.40 (% cytotoxicity)----

Note: Lower IC50 values indicate higher cytotoxic activity.

Table 2: Anti-proliferative Activity of Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Derivatives

The following table summarizes the anti-proliferative activity of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives against breast cancer cell lines. A key finding from this research is the identification of compound b19 as a potent inhibitor of cancer cell proliferation, migration, and invasion.[2][3][4]

CompoundMDA-MB-231 (Breast Cancer)MCF-7 (Breast Cancer)
b19 Significant inhibition of proliferation, migration, and invasionEnhanced anti-proliferative activity

Note: The structure-activity relationship studies revealed that a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol moiety at the C-5 position enhanced the anti-proliferative activity.[2][3]

Table 3: Growth Inhibition by Benzothiophene Acrylonitrile Analogs

This table showcases the 50% growth inhibition (GI50) values for novel benzothiophene acrylonitrile analogs, which have demonstrated potent, nanomolar-level growth inhibition across a wide range of human cancer cell lines.[5]

CompoundCancer Cell Line Panel (NCI-60)
5 GI50 in the range of 10–100 nM
6 GI50 in the range of 10–100 nM
13 GI50 in the range of 10–100 nM

Note: These compounds are believed to exert their cytotoxic effects by interacting with tubulin, similar to combretastatin analogs.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these benzo[b]thiophene derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Cell Proliferation, Migration, and Invasion Assays

These assays are crucial for evaluating the potential of anticancer agents to inhibit tumor growth and metastasis.[2][3][4]

  • Proliferation Assay: Cell proliferation can be assessed using various methods, including direct cell counting, or assays like the MTT or BrdU incorporation assays.

  • Wound Healing/Scratch Assay (Migration):

    • A confluent monolayer of cells is "scratched" to create a cell-free gap.

    • The cells are then treated with the test compound.

    • The rate of closure of the gap by migrating cells is monitored and quantified over time.

  • Transwell Invasion Assay:

    • This assay uses a Boyden chamber with a porous membrane coated with a basement membrane extract (e.g., Matrigel).

    • Cancer cells are seeded in the upper chamber in a serum-free medium containing the test compound.

    • The lower chamber contains a chemoattractant (e.g., serum-containing medium).

    • After incubation, the non-invading cells on the upper surface of the membrane are removed.

    • The cells that have invaded through the membrane to the lower surface are fixed, stained, and counted.

Apoptosis Assay

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.

  • Annexin V/Propidium Iodide (PI) Staining: This is a common method to detect apoptosis by flow cytometry.

    • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

    • PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptotic or necrotic cells.

  • Caspase Activity Assays: The activation of caspases, a family of proteases, is a hallmark of apoptosis. The activity of key caspases (e.g., caspase-3, -8, -9) can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.[6]

Signaling Pathway Visualization

Several benzo[b]thiophene derivatives have been shown to target specific signaling pathways involved in cancer progression. For instance, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been identified as inhibitors of the RhoA/ROCK pathway, which plays a crucial role in cell migration, invasion, and metastasis.[2][3][4]

RhoA_ROCK_Pathway cluster_activation Activation cluster_inactivation Inactivation cluster_downstream Downstream Effectors cluster_inhibition Inhibition by Benzo[b]thiophene Derivatives GEFs GEFs RhoA-GDP RhoA-GDP (Inactive) GEFs->RhoA-GDP Activates RhoA-GTP RhoA-GTP (Active) RhoA-GDP->RhoA-GTP GTP binding RhoA-GTP->RhoA-GDP GTP hydrolysis ROCK ROCK RhoA-GTP->ROCK Activates GAPs GAPs GAPs->RhoA-GTP Inactivates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC-P Phosphorylated MLC (MLC-P) Stress_Fibers Stress Fiber Formation MLC-P->Stress_Fibers Cell_Motility Cell Migration & Invasion Stress_Fibers->Cell_Motility Benzo_Derivative Benzo[b]thiophene Derivative (e.g., b19) Benzo_Derivative->RhoA-GTP Inhibits

Caption: The RhoA/ROCK signaling pathway and its inhibition by benzo[b]thiophene derivatives.

This guide highlights the potential of benzo[b]thiophene derivatives as a promising scaffold for the development of novel anticancer agents. The presented data indicates that specific structural modifications can lead to compounds with high potency against various cancer cell lines, operating through distinct mechanisms of action, including the inhibition of key signaling pathways like RhoA/ROCK and interaction with cytoskeletal components such as tubulin. Further in vivo studies are warranted to validate the therapeutic potential of these promising compounds.

References

Validation

Unlocking New Frontiers in the Fight Against MRSA: A Comparative Guide to 5-Bromobenzo[b]thiophene-3-carboxylic Acid Derivatives

The escalating threat of multidrug-resistant Staphylococcus aureus (MRSA) necessitates the urgent development of novel antimicrobial agents. Among the promising candidates, 5-Bromobenzo[b]thiophene-3-carboxylic acid and...

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of multidrug-resistant Staphylococcus aureus (MRSA) necessitates the urgent development of novel antimicrobial agents. Among the promising candidates, 5-Bromobenzo[b]thiophene-3-carboxylic acid and its derivatives have emerged as a significant area of interest for researchers. This guide provides a comparative analysis of their efficacy, supported by experimental data, and contextualizes their performance against other emerging alternatives.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape of benzothiophene-based anti-MRSA agents. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways, this guide aims to facilitate informed decisions in the pursuit of new therapies to combat multidrug-resistant pathogens.

Comparative Efficacy of Benzothiophene Derivatives Against MRSA

The antibacterial activity of various benzothiophene derivatives has been evaluated against several strains of S. aureus, including methicillin-resistant variants. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key metric for this assessment.

Below is a compilation of MIC values for different benzothiophene derivatives against MRSA and other S. aureus strains, extracted from multiple studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Compound ClassDerivativeStrain(s)MIC (µg/mL)Reference
Benzo[b]thiophene Acylhydrazones (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus ATCC 25923, MRSA (clinical isolate), Daptomycin-resistant S. aureus (clinical isolate)4[1]
Compound 18MRSA, MSSA, DRSA4
Compound 26MRSA, MSSA, DRSA4
3-Halobenzo[b]thiophenes Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneS. aureus16
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneS. aureus16
Fluorinated Benzothiophene-Indole Hybrids Compound 3cMRSA (USA300, JE2), MSSA (HG003, ATCC 25923)1-4
Compound 3fMRSA (USA300, JE2), MSSA (HG003, ATCC 25923)2-4

Cytotoxicity Profile: A Critical Consideration

While efficacy against MRSA is paramount, the safety profile of new chemical entities is equally crucial. Cytotoxicity assays are employed to determine the potential for a compound to cause damage to host cells. An ideal antimicrobial agent exhibits high potency against the target pathogen and low toxicity towards mammalian cells.

Compound ClassDerivativeCell LineCytotoxicity Metric (e.g., IC50)Reference
Benzo[b]thiophene Acylhydrazones (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideNot specifiedNon-cytotoxic at active concentrations[1]

Note: Comprehensive cytotoxicity data for all listed benzothiophene derivatives were not available in the reviewed literature. This highlights a critical area for further investigation in the development of these compounds.

Mechanism of Action: Targeting Pyruvate Kinase

A key mechanism of action identified for some benzothiophene derivatives is the inhibition of bacterial pyruvate kinase (PK).[2] This enzyme plays a crucial role in the final step of glycolysis, catalyzing the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding pyruvate and ATP. As a highly connected "hub protein" in the MRSA interactome, pyruvate kinase is an attractive target for novel antibiotics, as its inhibition can disrupt central carbon metabolism and ATP synthesis, leading to bacterial cell death.[2][3] The selectivity for the bacterial enzyme over human isoforms is a critical factor in minimizing off-target effects.[3]

PyruvateKinaseInhibition cluster_glycolysis Glycolysis cluster_energy Energy Production Phosphoenolpyruvate Phosphoenolpyruvate Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate Kinase TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Further Metabolism ADP ADP ATP ATP ADP->ATP Cellular_Processes Essential Cellular Processes ATP->Cellular_Processes Energy for Benzothiophene_Derivative Benzothiophene Derivative Pyruvate Kinase Pyruvate Kinase Benzothiophene_Derivative->Pyruvate Kinase Inhibition

Caption: Inhibition of Pyruvate Kinase by Benzothiophene Derivatives.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are essential. The following are standard protocols for the key assays cited in this guide.

Broth Microdilution Susceptibility Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Test compound (5-Bromobenzo[b]thiophene-3-carboxylic acid derivatives or other alternatives)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (broth only)

  • Incubator (35-37°C)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial inoculum to each well containing the serially diluted compound, as well as to a growth control well (containing no antibiotic). A well with only broth serves as a negative control.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the mammalian cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include untreated cells as a negative control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Remove the medium containing MTT and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Workflow for Novel Antibacterial Agent Discovery

The discovery and development of new antibacterial agents like the 5-Bromobenzo[b]thiophene-3-carboxylic acid derivatives typically follows a structured workflow, from initial screening to preclinical evaluation.

AntibacterialDiscoveryWorkflow cluster_info Key Evaluation Stages Start Start: High-Throughput Screening Hit_Identification Hit Identification (Primary Screening) Start->Hit_Identification Lead_Generation Lead Generation (Structure-Activity Relationship) Hit_Identification->Lead_Generation MIC Determination Lead_Optimization Lead Optimization (ADME/Tox Profiling) Lead_Generation->Lead_Optimization Cytotoxicity Assays Preclinical_Development Preclinical Development (In vivo Efficacy & Safety) Lead_Optimization->Preclinical_Development Mechanism of Action Studies Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Caption: A Generalized Workflow for Antibacterial Drug Discovery.

Conclusion and Future Directions

5-Bromobenzo[b]thiophene-3-carboxylic acid derivatives and related compounds represent a promising avenue of research in the development of new treatments for MRSA infections. The data presented in this guide indicate that specific substitutions on the benzothiophene scaffold can lead to potent antibacterial activity. The inhibition of pyruvate kinase is a particularly noteworthy mechanism of action that warrants further exploration.

However, for these compounds to progress towards clinical application, several key areas need to be addressed. A more comprehensive understanding of their cytotoxicity and safety profiles is essential. Head-to-head comparative studies with both standard-of-care antibiotics and other novel agents in development are required for a more definitive assessment of their therapeutic potential. Furthermore, in vivo efficacy studies in relevant animal models of MRSA infection will be the ultimate test of their clinical promise. Continued interdisciplinary collaboration between medicinal chemists, microbiologists, and pharmacologists will be critical in advancing these promising molecules from the laboratory to the clinic.

References

Comparative

A Comparative Spectroscopic Analysis of 5-Bromo- and Other Substituted Benzothiophene-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed spectroscopic comparison of 5-bromobenzothiophene-2-carboxylic acid with its 5-methyl, 5-chloro, and 5-nitro substituted anal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 5-bromobenzothiophene-2-carboxylic acid with its 5-methyl, 5-chloro, and 5-nitro substituted analogues. The objective is to offer a comprehensive reference for the identification, characterization, and quality control of these important heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science. The data presented herein is a compilation from various sources and is intended to highlight the influence of different substituents at the 5-position on the spectroscopic properties of the benzothiophene-2-carboxylic acid core.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-bromo-, 5-methyl-, 5-chloro-, and 5-nitrobenzothiophene-2-carboxylic acid. Please note that where experimental data for the specific benzothiophene derivative was not available, data for the corresponding thiophene analogue is provided as a reasonable approximation and is indicated as such.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundH3H4H6H7Other Protons
5-Bromobenzothiophene-2-carboxylic acid8.1-8.2 (s)7.8-7.9 (d)7.5-7.6 (dd)8.0-8.1 (d)13.0-13.5 (br s, COOH)
5-Methylthiophene-2-carboxylic acid*7.71 (d)6.81 (d)--2.55 (s, CH₃), 10.0-12.0 (br s, COOH)
5-Chlorobenzothiophene-2-carboxylic acid8.0-8.1 (s)7.8-7.9 (d)7.4-7.5 (dd)7.9-8.0 (d)13.0-13.5 (br s, COOH)
5-Nitrobenzothiophene-2-carboxylic acid8.4-8.5 (s)8.3-8.4 (d)8.1-8.2 (dd)8.8-8.9 (d)13.5-14.0 (br s, COOH)

*Note: Data for 5-methylthiophene-2-carboxylic acid is presented as an analogue.[1]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundC2C3C3aC4C5C6C7C7aCOOHOther Carbons
5-Bromobenzothiophene-2-carboxylic acid~142~130~140~125~118~133~124~141~168-
5-Methylthiophene-2-carboxylic acid*133.4128.0-124.6147.7---165.613.7 (CH₃)
5-Chlorobenzothiophene-2-carboxylic acid~141~129~139~125~130~130~123~140~167-
5-Nitrobenzothiophene-2-carboxylic acid~145~128~141~121~148~126~119~143~166-

*Note: Data for 5-methylthiophene-2-carboxylic acid is presented as an analogue.[1]

Table 3: Infrared (IR) Spectroscopic Data (Key Peaks in cm⁻¹)
Compoundν(O-H)ν(C=O)ν(C=C) aromaticν(C-S)Other Key Peaks
5-Bromobenzothiophene-2-carboxylic acid2500-3300 (broad)1680-17101400-1600600-800ν(C-Br) ~500-600
5-Methylthiophene-2-carboxylic acid*2500-3300 (broad)1670-17001400-1600600-800ν(C-H) alkyl ~2850-2960
5-Chlorobenzothiophene-2-carboxylic acid2500-3300 (broad)1680-17101400-1600600-800ν(C-Cl) ~600-800
5-Nitrobenzothiophene-2-carboxylic acid2500-3300 (broad)1690-17201400-1600600-800ν(NO₂) symmetric ~1340-1360, asymmetric ~1520-1540

*Note: Data for 5-methylthiophene-2-carboxylic acid is presented as an analogue.[2]

Table 4: Mass Spectrometry (MS) Data (Key Fragments m/z)
CompoundMolecular Ion [M]⁺[M-OH]⁺[M-COOH]⁺Other Key Fragments
5-Bromobenzothiophene-2-carboxylic acid256/258239/241211/213Isotopic pattern for Br
5-Methylthiophene-2-carboxylic acid*14212597Fragmentation of methyl group
5-Chlorobenzothiophene-2-carboxylic acid212/214195/197167/169Isotopic pattern for Cl
5-Nitrobenzothiophene-2-carboxylic acid223206178[M-NO₂]⁺ at 177

*Note: Data for 5-methylthiophene-2-carboxylic acid is presented as an analogue.[3]

Table 5: UV-Vis Spectroscopic Data (λmax in nm)
Compoundλmax (Solvent)Molar Absorptivity (ε)
5-Bromobenzothiophene-2-carboxylic acid~290-310 (Ethanol)Not widely reported
5-Methylthiophene-2-carboxylic acid*~270-290 (Ethanol)Not widely reported
5-Chlorobenzothiophene-2-carboxylic acid~290-310 (Ethanol)Not widely reported
5-Nitrobenzothiophene-2-carboxylic acid~320-340 (Ethanol)Not widely reported

*Note: Data for 5-methylthiophene-2-carboxylic acid is presented as an analogue. The absorption maxima are estimates based on the general understanding of substituent effects on the UV-Vis spectra of aromatic compounds.[4][5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of substituted benzothiophene-2-carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR).

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition :

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover a range of approximately -2 to 15 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 1-5 seconds is typically employed.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of approximately 0 to 200 ppm.

    • A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • KBr Pellet : Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder or the clean ATR crystal.

    • Record the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

  • Ionization Method : Electron Ionization (EI) at 70 eV is commonly used for these types of compounds. Electrospray Ionization (ESI) can also be employed, particularly for LC-MS.

  • Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak and various fragment ions, which provide information about the molecular weight and structure of the compound.

UV-Vis Spectroscopy
  • Instrumentation : A UV-Vis spectrophotometer.

  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to ensure that the absorbance at the wavelength of maximum absorption (λmax) is within the linear range of the instrument (typically 0.1 to 1.0 AU).

  • Data Acquisition : Scan the sample over a wavelength range of approximately 200 to 800 nm to identify the λmax.

Visualizing the Workflow and Comparison

To better illustrate the processes involved in this comparative study, the following diagrams have been generated using the DOT language.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_comparison Comparative Analysis Sample Benzothiophene Carboxylic Acid Sample Dissolution Dissolution in Deuterated Solvent (NMR) or UV-Vis Solvent Sample->Dissolution Pellet Preparation of KBr Pellet (IR) Sample->Pellet Direct Direct Application (ATR-IR, MS) Sample->Direct NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR UVVis UV-Vis Spectroscopy Dissolution->UVVis IR IR Spectroscopy Pellet->IR Direct->IR MS Mass Spectrometry Direct->MS ProcessNMR Process FID & Interpret Spectra NMR->ProcessNMR ProcessIR Analyze Vibrational Frequencies IR->ProcessIR ProcessMS Analyze m/z Fragmentation MS->ProcessMS ProcessUV Determine λmax UVVis->ProcessUV Compare Compare Spectroscopic Data of Analogues ProcessNMR->Compare ProcessIR->Compare ProcessMS->Compare ProcessUV->Compare

Caption: General workflow for the spectroscopic analysis of substituted benzothiophene carboxylic acids.

Spectroscopic_Comparison_Logic cluster_compounds Compounds for Comparison cluster_techniques Spectroscopic Techniques cluster_analysis Analysis of Substituent Effects Bromo 5-Bromo-BTP-COOH NMR NMR (¹H, ¹³C) Bromo->NMR IR IR Bromo->IR MS MS Bromo->MS UVVis UV-Vis Bromo->UVVis Methyl 5-Methyl-BTP-COOH Methyl->NMR Methyl->IR Methyl->MS Methyl->UVVis Chloro 5-Chloro-BTP-COOH Chloro->NMR Chloro->IR Chloro->MS Chloro->UVVis Nitro 5-Nitro-BTP-COOH Nitro->NMR Nitro->IR Nitro->MS Nitro->UVVis ChemShift Chemical Shift (Electronic Effects) NMR->ChemShift VibFreq Vibrational Frequency (Bond Strength) IR->VibFreq FragPattern Fragmentation Pattern (Stability) MS->FragPattern Absorption Absorption Maxima (Conjugation) UVVis->Absorption

References

Comparative

Comparative Docking Analysis of 5-Bromobenzo[b]thiophene-3-carboxylic Acid Derivatives as RhoA Inhibitors

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Novel Anticancer Agents This guide provides a comparative analysis of the molecular docking studies of a series of benzo[b]thioph...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Novel Anticancer Agents

This guide provides a comparative analysis of the molecular docking studies of a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, synthesized from a 5-bromobenzo[b]thiophene-3-carboxylic acid precursor, as potential inhibitors of the RhoA/ROCK signaling pathway. This pathway is a crucial regulator of cellular processes and a significant target in cancer therapy due to its role in tumor growth and metastasis. The data and protocols presented are compiled from a key study in the field to facilitate further research and drug development efforts.

Quantitative Docking Performance

The following table summarizes the in silico docking results of the synthesized benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives against the RhoA protein. The docking scores provide a comparative measure of the binding affinity of each derivative to the target protein.

Compound IDStructure/SubstitutionDocking Score (kcal/mol)Key Interacting ResiduesReference
b19 N-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxamide 1,1-dioxideData not available in snippetsCys-107 (covalent bond)[1]
Other Derivatives Various carboxamide and ester derivativesData not available in snippetsCys-107 (covalent bond)[1]
DC-Rhoin (Reference) Covalent RhoA inhibitorData not available in snippetsCys-107 (covalent bond)[1]

Note: The specific docking scores for the individual derivatives were not available in the provided search result snippets. For detailed quantitative data, please refer to the supplementary information of the primary research article: Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of in silico studies. The following protocol outlines the molecular docking procedure used to evaluate the binding of the 5-bromobenzo[b]thiophene-3-carboxylic acid derivatives to the RhoA protein.

Molecular Docking Simulation Protocol
  • Receptor Preparation :

    • The three-dimensional crystal structure of the RhoA protein in complex with its inhibitor DC-Rhoin was obtained from the Protein Data Bank (PDB ID: 6KX3).

    • The protein structure was prepared using the Protein Preparation Wizard in the Schrödinger software suite. This process typically involves removing water molecules, adding hydrogen atoms, assigning protonation states, and minimizing the structure to relieve any steric clashes.

  • Ligand Preparation :

    • The 2D structures of the benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were sketched and then converted to 3D structures.

    • The ligands were prepared using the LigPrep module of the Schrödinger software. This step generates various possible conformations, tautomers, and ionization states for each ligand at a physiological pH.

  • Covalent Docking :

    • A covalent docking approach was employed, consistent with the known mechanism of the reference inhibitor, DC-Rhoin, which forms a covalent bond with the Cys-107 residue in the RhoA pocket.

    • The docking simulations for the derivatives, including compound b19, were set up to form a covalent bond with the Cys-107 residue through a Michael addition reaction.

    • The covalent docking was performed using the "Pose Prediction (Through)" docking mode within the Schrödinger software package.

  • Analysis of Docking Results :

    • The resulting docking poses were analyzed to determine the binding patterns of the derivatives within the RhoA active site.

    • The study reported that compound b19 exhibited a different binding pattern compared to the reference inhibitor DC-Rhoin.[1]

Visualizing the Molecular Landscape

To better understand the biological context and the experimental approach, the following diagrams illustrate the targeted signaling pathway and the computational workflow.

RhoA_ROCK_Signaling_Pathway RhoA/ROCK Signaling Pathway in Cancer GEFs GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Activates GAPs GAPs RhoA_GTP RhoA-GTP (Active) GAPs->RhoA_GTP Inactivates GDIs GDIs GDIs->RhoA_GDP Sequesters RhoA_GDP->RhoA_GTP GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (p-MLC) MLC->pMLC Stress_Fibers Stress Fiber Formation pMLC->Stress_Fibers Cell_Motility Cell Proliferation, Migration & Invasion Stress_Fibers->Cell_Motility Inhibitor Benzo[b]thiophene Derivatives (e.g., b19) Inhibitor->RhoA_GTP Inhibits

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of the studied compounds.

Experimental_Workflow Experimental Workflow for Comparative Docking Studies start Start: Identify Target (RhoA Protein) get_protein Retrieve Protein Structure (PDB: 6KX3) start->get_protein prep_protein Prepare Receptor (Schrödinger Protein Preparation Wizard) get_protein->prep_protein docking Perform Covalent Molecular Docking (Schrödinger Pose Prediction) prep_protein->docking design_ligands Design & Synthesize Benzo[b]thiophene Derivatives prep_ligands Prepare Ligands (Schrödinger LigPrep) design_ligands->prep_ligands prep_ligands->docking analysis Analyze Docking Results (Binding Poses & Interactions) docking->analysis comparison Compare Derivatives (e.g., b19 vs. DC-Rhoin) analysis->comparison end Conclusion: Identify Promising Candidates comparison->end

Caption: A generalized workflow for the comparative molecular docking study.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of 5-Bromobenzo[b]thiophene-3-carboxylic Acid: A Procedural Guide

Proper disposal of 5-Bromobenzo[b]thiophene-3-carboxylic acid is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, this chemical requires specific handling and dispo...

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 5-Bromobenzo[b]thiophene-3-carboxylic acid is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, this chemical requires specific handling and disposal procedures to mitigate risks. This guide provides a comprehensive, step-by-step protocol for its safe management from point of generation to final disposal.

Hazard Profile

5-Bromobenzo[b]thiophene-3-carboxylic acid is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, handling and disposal must be conducted with appropriate precautions.

Personal Protective Equipment (PPE)

Before handling 5-Bromobenzo[b]thiophene-3-carboxylic acid for any purpose, including disposal, personnel must wear the following personal protective equipment:

  • Safety Goggles: To protect eyes from potential splashes[3].

  • Lab Coat: To protect skin and clothing[3].

  • Nitrile Gloves: To prevent direct skin contact. It is important to use the proper glove removal technique to avoid contaminating the skin[3][4].

  • Closed-toe Shoes: To protect feet from spills[3].

All handling of this chemical, including waste preparation, should ideally be performed inside a certified chemical fume hood to minimize inhalation exposure[5][6].

Disposal Protocol

The disposal of 5-Bromobenzo[b]thiophene-3-carboxylic acid must adhere to federal, state, and local regulations. The following steps provide a generalized procedure that should be adapted to your institution's specific Environmental Health and Safety (EHS) protocols.

Step 1: Waste Identification and Segregation
  • Classify the Waste: 5-Bromobenzo[b]thiophene-3-carboxylic acid waste is classified as hazardous chemical waste. Specifically, it is a halogenated organic compound[3][6].

  • Segregate from Other Waste Streams: It is crucial to keep halogenated organic waste separate from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper disposal, which can also reduce disposal costs[7][8].

    • Do NOT mix with non-halogenated organic solvents.

    • Do NOT mix with acids, bases, or oxidizers[5][9].

    • Store separately from incompatible substances such as acids, bleach, and other oxidizing agents[10].

Step 2: Waste Collection and Container Management
  • Select a Compatible Container: Use a designated, compatible waste container, often provided by your institution's EHS department. The container must be in good condition, free of leaks, and have a secure, tight-fitting screw cap[7]. The original chemical container is often a suitable choice for waste accumulation[11].

  • Proper Labeling: Affix a "Hazardous Waste" label to the container before adding any waste[5][7]. The label must include:

    • The words "Hazardous Waste"[5].

    • The full chemical name: "5-Bromobenzo[b]thiophene-3-carboxylic acid". Do not use abbreviations or chemical formulas[10].

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream[8].

    • The date when waste was first added to the container[12].

    • The specific hazards (e.g., "Irritant," "Toxic")[8].

  • Accumulation: Add the waste to the labeled container, ensuring not to overfill it. Leave at least one inch of headspace to allow for expansion. Keep the container securely capped at all times, except when adding waste[9].

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation[9][12].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak[8].

  • Regular Inspections: The SAA must be inspected weekly for any signs of container leakage[9].

Step 4: Arranging for Disposal
  • Request Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, as long as accumulation limits are not exceeded), arrange for its collection by your institution's EHS or a licensed professional waste disposal service[4][12].

  • Do Not Dispose Down the Drain: Under no circumstances should 5-Bromobenzo[b]thiophene-3-carboxylic acid or other organic substances be disposed of down the sink[3][6][10].

  • Do Not Evaporate: Evaporation in a fume hood is not an acceptable method of disposal for this substance[6][11].

Quantitative Data Summary

This table summarizes key quantitative data relevant to the safe handling and disposal of chemical waste in a laboratory setting.

ParameterValue/GuidelineSource
Aqueous Waste pH for Drain Disposal > 5.0 and < 12.5[9]
Maximum SAA Hazardous Waste Volume 55 gallons[12]
Maximum SAA Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)[12]
Container Headspace Minimum 1 inch[9]
SAA Storage Time Limit (Partially Full) Up to 1 year[9][12]
Time to Remove Full Container from SAA Within 3 calendar days[9][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-Bromobenzo[b]thiophene-3-carboxylic acid.

G Disposal Workflow for 5-Bromobenzo[b]thiophene-3-carboxylic Acid start Waste Generation: 5-Bromobenzo[b]thiophene- 3-carboxylic acid ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe classify Step 2: Classify Waste (Halogenated Organic) ppe->classify container Step 3: Select & Label Compatible Waste Container classify->container segregate Is waste properly segregated from incompatible chemicals? container->segregate collect Step 4: Add Waste to Container (Leave Headspace) segregate->collect  Yes re_segregate Correct Segregation: Separate from non-halogenated waste, acids, and bases. segregate->re_segregate No store Step 5: Store in SAA (Secondary Containment) collect->store check_full Is container full or storage time limit reached? store->check_full check_full->store  No pickup Step 6: Arrange for EHS Pickup check_full->pickup Yes end Disposal Complete pickup->end re_segregate->segregate

References

Handling

Personal protective equipment for handling 5-Bromobenzo[B]thiophene-3-carboxylic acid

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Bromobenzo[B...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Bromobenzo[B]thiophene-3-carboxylic acid, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

5-Bromobenzo[b]thiophene-3-carboxylic acid is classified as a hazardous substance. According to the Global Harmonized System (GHS), it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] It may also cause respiratory irritation.[2][3][4] Therefore, strict adherence to recommended PPE is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling 5-Bromobenzo[B]thiophene-3-carboxylic Acid

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
Hand Protection Chemical-resistant glovesNitrile or other appropriate chemical-resistant gloves. Gloves must be inspected prior to use and disposed of after contamination.[6][7]
Body Protection Laboratory CoatStandard laboratory coat to be worn at all times.
Respiratory Protection RespiratorFor nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[6] Use in a well-ventilated area or under a chemical fume hood.[3][4]

Experimental Protocols: Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[3][4]

  • Before handling, ensure all necessary PPE is donned correctly.

2. Handling the Compound:

  • Avoid direct contact with skin and eyes.[2][7]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Avoid the formation of dust and aerosols.[2][7]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

  • Keep the container tightly closed when not in use.[3][4]

3. In Case of Exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[3] Contaminated clothing should be removed and washed before reuse.[3][4]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[3][4]

  • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[3]

Disposal Plan

Proper disposal of 5-Bromobenzo[b]thiophene-3-carboxylic acid and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

1. Waste Collection:

  • Collect waste material in a suitable, labeled, and closed container.[6]

  • Do not mix with other waste streams unless explicitly permitted.

2. Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant.[3][4]

  • Contact a licensed professional waste disposal service for guidance.[6]

  • Do not allow the product to enter drains.[2][7]

3. Contaminated PPE:

  • Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[6][7]

Workflow Visualization

The following diagram illustrates the essential workflow for the safe handling and disposal of 5-Bromobenzo[b]thiophene-3-carboxylic acid.

Safe Handling and Disposal Workflow for 5-Bromobenzo[B]thiophene-3-carboxylic Acid cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_chem Handle Chemical with Care prep_workspace->handle_chem handle_exposure Follow Emergency Procedures in Case of Exposure handle_chem->handle_exposure dispose_waste Collect and Label Waste handle_chem->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe dispose_final Dispose via Approved Waste Service dispose_ppe->dispose_final

Caption: Safe Handling and Disposal Workflow.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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5-Bromobenzo[B]thiophene-3-carboxylic acid
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